molecular formula C11H15NO B1436054 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol CAS No. 2060035-19-8

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Número de catálogo: B1436054
Número CAS: 2060035-19-8
Peso molecular: 177.24 g/mol
Clave InChI: KKQMDYOXIAKHBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol, with CAS Registry Number 128262-38-4, is a fine chemical of interest in medicinal chemistry and neuroscience research. This compound is characterized as a yellow to colorless liquid with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol. It should be stored sealed in a dry environment at room temperature (20-22 °C) . The core structural motif of this compound incorporates a pyridin-3-yl (nicotinic) group. The pyridine ring is a fundamental heterocycle in agrochemicals, pharmaceuticals, and many commercial compounds . Compounds featuring this structure are investigated for their activity in the central nervous system. Specifically, structurally related pyridinyl alkenyl amine compounds have been described in patents for their potential to affect nicotinic acetylcholine receptors (nAChRs) . Given this pharmacological profile, 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol serves as a valuable building block and intermediate for researchers developing novel compounds for the study of neurological pathways and disorders. It is intended for use in vitro laboratory research applications only. This product is Not for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

4-methyl-1-pyridin-3-ylpent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMDYOXIAKHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CN=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Characterization and Synthetic Utility of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

[1]

Executive Summary

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol represents a distinct class of pyridyl-homoallylic alcohols .[1] Structurally, it fuses a pharmacologically active nicotinyl (3-pyridyl) moiety with a lipophilic prenyl (3-methyl-2-butenyl) side chain.[1] This compound serves as a pivotal intermediate in the synthesis of Metanicotine derivatives and novel nAChR agonists, leveraging the pyridine ring for receptor binding and the alkene tail for hydrophobic pocket interaction or further metabolic functionalization.

Chemical Structure & Stereochemical Analysis[1]

The molecule consists of a pyridine ring substituted at the 3-position by a 1-hydroxy-4-methylpent-3-enyl chain.[1]

Nomenclature Breakdown
  • Heterocycle: Pyridine ring (aromatic, basic nitrogen).[1]

  • Linker: Hydroxymethylene group (-CH(OH)-) at C1 of the alkyl chain.[1]

  • Unsaturation: Trisubstituted olefin at C3-C4.[1]

  • Terminus: Gem-dimethyl group at C4.[1]

Stereochemistry

The molecule possesses a single chiral center at C1 (the carbinol carbon).[1]

  • Enantiomers: The compound exists as an enantiomeric pair (R)- and (S)-4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol.[1]

  • Geometric Isomerism: Due to the identical methyl groups at the C4 position, the C3=C4 double bond does not exhibit E/Z isomerism.[1]

Physicochemical Profile
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₁H₁₅NOCore stoichiometry
Molecular Weight 177.24 g/mol Fragment-based drug discovery (FBDD) compliant
LogP ~2.1 - 2.5Moderate lipophilicity; CNS penetrant
pKa (Pyridine N) ~3.5 - 4.0Exists primarily as free base at physiological pH (7.[1]4)
H-Bond Donors 1 (OH)Critical for receptor pocket anchoring
H-Bond Acceptors 2 (Pyridine N, OH)Interaction with cationic residues

Synthetic Methodology: The Regioselectivity Challenge

The synthesis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is classically achieved via the nucleophilic addition of a prenyl-metal species to 3-pyridinecarboxaldehyde (Nicotinaldehyde) .[1]

The Barbier Protocol (Preferred Route)

Unlike the Grignard reaction, which requires the pre-formation of the organometallic reagent (often unstable for allylic halides), the Barbier reaction allows for a "one-pot" addition.

Reagents:

  • Electrophile: 3-Pyridinecarboxaldehyde[1]

  • Nucleophile Precursor: 1-Bromo-3-methyl-2-butene (Prenyl bromide)[1]

  • Metal: Activated Zinc (Zn) or Magnesium (Mg)[1]

  • Solvent: THF (anhydrous) or THF/NH₄Cl(aq) for aqueous Barbier variants.[1]

Mechanism and Regiochemistry

A critical challenge in prenylation is the competition between


-attack

-attack
1
  • Linear Product (Target): 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol.[1][2]

  • Branched Product (Impurity): 2,2-Dimethyl-1-(pyridin-3-yl)but-3-en-1-ol.[1]

Under standard kinetic control (Zn/THF), the


-attacklinear
Synthetic Workflow Diagram

The following diagram illustrates the Barbier coupling and the divergence between linear and branched isomers.

SynthesisPathAldehyde3-Pyridinecarboxaldehyde(Electrophile)MetalZn / THF(Barbier Conditions)Aldehyde->MetalPrenylBrPrenyl Bromide(Nucleophile Precursor)PrenylBr->MetalIntermediatePrenylzinc Species(Equilibrium)Metal->IntermediateOxidative AdditionTargetTARGET (Linear)4-Methyl-1-(pyridin-3-yl)pent-3-en-1-olIntermediate->TargetAlpha-Attack (Less Favored w/o Catalyst)ByproductBYPRODUCT (Branched)2,2-Dimethyl-1-(pyridin-3-yl)but-3-en-1-olIntermediate->ByproductGamma-Attack (Kinetic Control)

Figure 1: Divergent synthesis of the target alcohol via Barbier prenylation.[1] Note the competition between alpha and gamma addition.

Spectroscopic Identification (The "Fingerprint")

Accurate identification requires distinguishing the target from its branched isomer.[1] The ¹H NMR spectrum provides definitive diagnostic signals.[1]

Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Feature
Pyridine C2-H 8.50 - 8.60Singlet (broad)Most deshielded; alpha to Nitrogen.[1]
Pyridine C6-H 8.40 - 8.50DoubletAlpha to Nitrogen.[1]
Pyridine C4-H 7.60 - 7.70Doublet of tripletsPara to Nitrogen.[1]
Pyridine C5-H 7.20 - 7.30MultipletBeta to Nitrogen; often overlaps with solvent.[1]
C1-H (Carbinol) 4.70 - 4.85TripletKey differentiator. Branched isomer shows a singlet here.[1]
C3-H (Vinyl) 5.10 - 5.20Triplet (broad)Olefinic proton.[1]
C2-H₂ (Methylene) 2.40 - 2.60MultipletCoupling to both Carbinol and Vinyl protons.[1]
C4-(CH₃)₂ 1.65, 1.75Two SingletsGem-dimethyl group (distinct due to cis/trans environment relative to chain).[1]
Mass Spectrometry (EI-MS)[1]
  • Molecular Ion (M+): m/z 177[1]

  • Base Peak: Likely m/z 108 (Pyridine-3-carboxaldehyde fragment) or m/z 69 (Prenyl cation [C₅H₉]⁺), resulting from alpha-cleavage at the alcohol.[1]

Pharmacological Applications[1][3][4][5][6]

Nicotinic Acetylcholine Receptors (nAChRs)

The 3-pyridyl moiety is the classic pharmacophore for nAChR binding.[1] The addition of the 4-methylpent-3-enyl chain at the C3 position mimics the spacing found in nicotine and metanicotine, but with added lipophilicity.[1]

  • Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor for the receptor's cationic site (Trp residues).[1]

  • Selectivity: The steric bulk of the prenyl tail may favor α7 homomeric receptors over the tighter binding pockets of α4β2 heteromers.[1]

Metabolic Stability

The allylic alcohol functionality is a metabolic "soft spot."[1]

  • Oxidation: Rapid conversion to the corresponding

    
    -unsaturated ketone (if isomerization occurs) or the saturated ketone via ADH (Alcohol Dehydrogenase).[1]
    
  • Epoxidation: CYP450-mediated epoxidation of the C3=C4 double bond.[1]

MetabolismCompound4-Methyl-1-(pyridin-3-yl)pent-3-en-1-olKetoneMetabolite A:Corresponding KetoneCompound->KetoneADH / OxidationEpoxideMetabolite B:3,4-Epoxide DerivativeCompound->EpoxideCYP450 (Epoxidation)N_OxideMetabolite C:Pyridine N-OxideCompound->N_OxideFMO (N-Oxidation)

Figure 2: Predicted metabolic pathways for the scaffold.[1]

Experimental Protocol: Synthesis via Barbier Reaction

Objective: Synthesis of racemic 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol.

  • Activation: In a flame-dried Schlenk flask under Argon, place Zinc dust (1.5 eq) . Activate by washing with dilute HCl, then water, ethanol, and ether, followed by high-vacuum drying.

  • Addition: Suspend Zinc in anhydrous THF . Add 3-Pyridinecarboxaldehyde (1.0 eq) .

  • Initiation: Add Prenyl Bromide (1.2 eq) dropwise at 0°C. (Note: A catalytic amount of Iodine or 1,2-dibromoethane may be needed to initiate the reaction if using Mg).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).

  • Quench: Quench carefully with saturated aqueous NH₄Cl .

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[1][3]

    • Mobile Phase: Gradient 20%

      
       40% EtOAc in Hexanes.[1]
      
    • Separation: The branched isomer (byproduct) typically elutes before the linear target alcohol due to steric shielding of the hydroxyl group.

References

  • Royal Society of Chemistry. (2015).[1] Supplementary Information: Aerobic CN Bond Activation and Pyridine Synthesis. Retrieved from [Link][1]

  • PubChem. (2025).[1] 3-Pyridinecarboxaldehyde (Nicotinaldehyde) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • ResearchGate. (2015).[1] Mechanistic discussion on Prenyl Bromide reactions with Lithiated species. Retrieved from [Link][1]

biological properties of pyridin-3-yl pentenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Properties of Pyridin-3-yl Pentenol Derivatives

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] This guide delves into the biological properties of a specific, yet underexplored subclass: pyridin-3-yl pentenol derivatives. While direct, extensive literature on this precise chemical family is sparse, this document synthesizes data from structurally related pyridine analogues to construct a robust, predictive framework of their potential therapeutic activities. We will explore anticipated biological effects, from anticancer and antimicrobial to neurological applications, grounded in established structure-activity relationships (SAR) and mechanistic data from closely related compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive look at the synthetic rationale, key biological assays, and potential mechanisms of action, thereby charting a course for future investigation into this promising chemical space.

The Pyridine Scaffold: A Foundation for Therapeutic Innovation

The pyridine nucleus, a six-membered heteroaromatic ring, is a fundamental building block in drug discovery.[3] Its unique electronic properties, ability to form hydrogen bonds, and appropriate size allow it to serve as a bioisostere for benzene rings and interact with a wide range of biological targets.[] This versatility has led to the development of numerous pyridine-containing drugs with applications spanning oncology, infectious diseases, and neurology.[][5][6]

This guide focuses on derivatives featuring a pentenol side chain at the 3-position of the pyridine ring. This structure combines the established pharmacophore of the pyridine ring with an unsaturated five-carbon alcohol, introducing elements of stereochemistry, hydrophobicity, and hydrogen-bonding capacity that can be fine-tuned to achieve desired biological activity and pharmacokinetic profiles.

General Synthetic Strategies

The synthesis of highly substituted pyridine derivatives is a well-established field. Multi-component reactions, such as those involving lithiated alkoxyallenes, nitriles, and carboxylic acids, offer a flexible approach to creating diverse pyridine cores. For the specific introduction of a pentenol side chain, a Grignard reaction using a suitable pentenyl magnesium halide on a pyridin-3-yl aldehyde or ketone intermediate is a standard and effective method.

G cluster_start Starting Materials cluster_rxn Key Reactions cluster_end Final Product A 3-Iodopyridine Derivative C Suzuki or Kumada Coupling A->C B Pentenylboronic Ester or Grignard Reagent B->C D Oxidation of Alkene (if necessary) C->D Yields Pyridin-3-yl Pentenone E Functional Group Interconversion C->E Direct Formation F Pyridin-3-yl Pentenol Derivative D->F Reduction to Alcohol E->F

Anticipated Biological Activities & Mechanisms of Action

Based on extensive research into related pyridine derivatives, we can forecast several key areas of biological activity for the pyridin-3-yl pentenol class.

Anticancer Potential

Pyridine derivatives are prominent in modern oncology, with several approved drugs targeting key cancer pathways.[7] The anticancer potential of pyridin-3-yl pentenol derivatives can be inferred from compounds that inhibit critical signaling cascades.

Mechanism of Action: Many pyridine-based anticancer agents function as kinase inhibitors.[5] Pathways such as the PI3K/Akt and VEGFR-2 are frequently implicated.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is abnormally activated in many cancers, regulating cell proliferation, survival, and apoptosis.[8] Novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against this pathway, inducing G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer cells.[8]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is crucial for angiogenesis, the process by which tumors form new blood vessels to support their growth.[9] Pyridine-urea derivatives have demonstrated significant inhibition of VEGFR-2, leading to anti-proliferative effects against a broad spectrum of cancer cell lines.[7]

G Inhibitor Pyridin-3-yl Pentenol Derivative RTK RTK Inhibitor->RTK Inhibition PI3K PI3K Inhibitor->PI3K Inhibition GF GF GF->RTK RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 PIP2 PIP2 PIP2->PI3K Akt Akt PDK1->Akt Activation Downstream Downstream Akt->Downstream Proliferation Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Structure-Activity Relationship (SAR) Insights: Studies on pyridine derivatives reveal that the nature and position of substituents are critical for antiproliferative activity.[1] The presence of methoxy (-OMe) and hydroxyl (-OH) groups often enhances activity, while bulky groups or halogens can decrease it.[3] The pentenol side chain offers a hydroxyl group for hydrogen bonding and an aliphatic chain that can be optimized for hydrophobic interactions within a kinase active site.

Quantitative Data on Related Pyridine Derivatives:

Compound Class Target Cancer Cell Line IC50 (µM) Reference
Pyridine-urea derivative (8e) Breast (MCF-7) 0.22 [7]
Pyridine-urea derivative (8n) Breast (MCF-7) 1.88 [7]
6-(pyridin-3-yl) quinazolin-4(3H)-one (7i) NSCLC (HCC827) 1.12 [8]
6-(pyridin-3-yl) quinazolin-4(3H)-one (7m) NSCLC (HCC827) 1.20 [8]

| Steroidal pyridine derivative (8) | Prostate (PC-3) | 1.55 |[10] |

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[6] Pyridine derivatives have long been investigated for their antimicrobial properties against a wide range of bacteria and fungi.[11][12]

Mechanism of Action: The mechanisms can be diverse, but often involve the disruption of essential cellular processes. For example, some pyridine compounds target bacterial isoprenoid biosynthesis by inhibiting enzymes like heptaprenyl diphosphate synthase.[13] Others may interfere with cell wall synthesis or nucleic acid replication.

SAR Insights: In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom into the pyridine ring significantly enhanced antibacterial activity.[14] The nature of the side chain is also critical; studies on thienopyridine derivatives showed that specific substitutions led to potent activity against E. coli, B. mycoides, and C. albicans.[6] The pentenol chain in our target class could be modified (e.g., altering the position of the double bond or hydroxyl group) to optimize interactions with microbial targets.

Quantitative Data on Related Antimicrobial Pyridines:

Compound Class Target Microbe MIC (mg/mL) Reference
Thienopyridine (12a) B. mycoides <0.0048 [6]
Thienopyridine (12a) C. albicans <0.0048 [6]
Thienopyridine (15) B. mycoides 0.0098 [6]

| 3-(pyridin-3-yl)-2-oxazolidinone (21d) | S. pneumoniae | (Comparable to Linezolid) |[14] |

Key Experimental Protocols

To validate the predicted biological activities, a series of standardized in vitro assays are essential. The following protocols provide a self-validating framework for initial screening.

Protocol: Cell Viability Assessment via MTT Assay

Objective: To determine the cytotoxic effect of pyridin-3-yl pentenol derivatives on a cancer cell line (e.g., MCF-7 or HCC827).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial or fungal strains.

Methodology:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 512 µg/mL).

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_primary Primary Screening cluster_secondary Hit Validation & SAR cluster_mechanism Mechanism of Action Studies start Start: Synthesized Pyridin-3-yl Pentenol Derivatives Library screen_cancer Cytotoxicity Screen (e.g., MTT Assay) vs. Cancer Cell Panel start->screen_cancer screen_microbe Antimicrobial Screen (e.g., Broth Dilution) vs. Pathogen Panel start->screen_microbe ic50 IC50 / MIC Determination screen_cancer->ic50 Active Hits screen_microbe->ic50 Active Hits sar Structure-Activity Relationship (SAR) Analysis ic50->sar kinase Kinase Inhibition Assays (e.g., VEGFR-2) sar->kinase Oncology Hits apoptosis Cell Cycle & Apoptosis Assays (Flow Cytometry) sar->apoptosis target_id Target Deconvolution kinase->target_id apoptosis->target_id lead Lead Compound Identification target_id->lead

Conclusion and Future Directions

While the class of pyridin-3-yl pentenol derivatives remains to be fully explored, a systematic analysis of related structures provides a compelling rationale for their investigation as potent biological agents. The evidence strongly suggests potential for significant anticancer activity, likely through the inhibition of key kinases such as PI3K and VEGFR-2, as well as broad-spectrum antimicrobial effects.

The path forward is clear: a focused synthesis and screening campaign is warranted. The synthetic accessibility of these compounds, coupled with the detailed protocols for biological evaluation outlined herein, provides a robust framework for identifying lead candidates. Future work should concentrate on elucidating precise mechanisms of action and optimizing the pentenol side chain to maximize potency and selectivity, ultimately paving the way for a new generation of pyridine-based therapeutics.

References

  • Kaur, H., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Mini-Reviews in Organic Chemistry.
  • Akhtar, S., et al. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS.
  • Reddy, R., & Langer, P. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
  • Abdellatif, K. R. A., et al. (2018).
  • López-Arellano, R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • López-Arellano, R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Akhtar, S., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Sharma, A., et al. (2021). Pyridine Moiety: A Treasure in Cancer Treatment. Indian Journal of Pharmaceutical Sciences.
  • Fan, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry.
  • Konecny, J., et al. (1998). New pyridine derivatives as potential antimicrobial agents. Ceska a Slovenska Farmacie.
  • Jin, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • Rateb, A. A., & Zaki, M. E. A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 642848, 3-(Pyridin-3-yl)pentan-3-ol. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Singh, J., et al. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical and Clinical Research.
  • Göktaş, O., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences.
  • Der Pharma Chemica. (2021). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • University of Regensburg. Pyridines. [Link]

  • Zefirov, N. S., et al. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.
  • Organic Chemistry Portal. Pyridine synthesis. [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a significant number of approved therapeutic agents.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding and π-stacking interactions, and its capacity to improve the solubility and bioavailability of molecules make it a highly sought-after moiety in drug design.[1][2] This guide focuses on a specific pyridine derivative, 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol, a compound that holds considerable, yet largely unexplored, therapeutic promise. This document serves as a comprehensive technical guide for researchers and drug development professionals, outlining the scientific rationale, potential therapeutic applications, and a detailed roadmap for the preclinical evaluation of this intriguing molecule.

Molecular Profile and Synthetic Strategy

Structural and Physicochemical Properties

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is characterized by the fusion of a pyridine ring with a pentenol moiety.[5] This unique combination of a polar, ionizable aromatic system and a flexible aliphatic chain with a hydroxyl group suggests a favorable pharmacokinetic profile.[2][5]

Property Value Source
Molecular Formula C11H15NOPubChem
Molecular Weight 177.24 g/mol PubChem
Predicted LogP 1.8 - 2.5(Calculated)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 2(Calculated)
Synthesis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

The synthesis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol can be achieved through several established organic chemistry reactions. A common approach involves the reaction of a pyridine-containing starting material with a suitable pentenol precursor.[5]

Illustrative Synthetic Pathway:

Synthesis A 3-Bromopyridine B Grignard Reagent Formation (Mg, THF) A->B 1. C 3-Pyridylmagnesium Bromide B->C E Nucleophilic Addition C->E 2. D 4-Methylpent-3-en-1-al D->E F 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol E->F 3. Aqueous Workup

Caption: A general synthetic route to 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol.

Postulated Therapeutic Potential and Mechanisms of Action

The therapeutic potential of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is predicated on the well-documented bioactivities of pyridine derivatives.[1][6][7] Preliminary research suggests that this compound may possess antimicrobial and anti-inflammatory properties.[5]

Antimicrobial Activity

Pyridine-containing compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6][7] The proposed mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[6]

Hypothesized Antibacterial Mechanism:

Antimicrobial_Mechanism cluster_compound 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol cluster_bacterium Bacterial Cell Compound Pyridine Ring (π-stacking, H-bonding) Pentenol Moiety (Hydrophobic interactions) Membrane Cell Membrane Compound->Membrane Disruption of membrane integrity Enzymes Essential Enzymes (e.g., DNA gyrase, Dihydrofolate reductase) Compound->Enzymes Enzyme inhibition DNA DNA Replication Compound->DNA Interference with replication Cell Lysis Cell Lysis Membrane->Cell Lysis Metabolic Disruption Metabolic Disruption Enzymes->Metabolic Disruption Inhibition of Cell Division Inhibition of Cell Division DNA->Inhibition of Cell Division

Caption: Postulated mechanisms of antimicrobial action.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives is also well-established.[1][4] Research on 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol suggests it may modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.[5]

Potential Anti-inflammatory Signaling Pathway:

Anti_inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces transcription Compound 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol Compound->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB inflammatory pathway.

Preclinical Development and Experimental Protocols

A rigorous preclinical evaluation is necessary to validate the therapeutic potential of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol. The following sections outline key experimental workflows.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacterial and fungal pathogens.

Protocol:

  • Prepare Stock Solution: Dissolve 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Microorganism Panel:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungal: Candida albicans (ATCC 90028)

  • Broth Microdilution Assay (CLSI Guidelines):

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Determine MBC: Subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of the compound to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

Protocol:

  • Cell Culture: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Viability Assay (MTT): Determine the non-toxic concentration range of the compound on RAW 264.7 cells prior to the anti-inflammatory assay.

  • LPS-induced Inflammation Model:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group.

In Vivo Efficacy and Toxicity Studies

Objective: To assess the therapeutic efficacy and preliminary safety profile of the compound in an animal model.

Workflow for In Vivo Studies:

In_Vivo_Workflow A Acute Toxicity Study (e.g., in mice, single escalating doses) C Efficacy Study in a Relevant Animal Model (e.g., Murine Sepsis Model for anti-inflammatory, Thigh Infection Model for antimicrobial) A->C B Pharmacokinetic (PK) Profiling (Determine Cmax, Tmax, t1/2, AUC) B->C D Data Analysis and Interpretation C->D E Decision Point: Proceed to further preclinical development? D->E

Sources

Methodological & Application

Application Note: Synthesis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug development professionals. It details the synthesis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol using a Grignard protocol, with a critical focus on controlling and managing the regioselectivity inherent in allylic Grignard additions.

Executive Summary

This protocol outlines the synthesis of the secondary alcohol 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol via the nucleophilic addition of prenylmagnesium bromide to pyridine-3-carboxaldehyde (nicotinaldehyde).

Critical Technical Challenge: The reaction of prenylmagnesium halides with aldehydes is governed by an allylic rearrangement equilibrium. Standard conditions often favor the branched


-adduct (1,1-dimethylallyl isomer) over the desired linear 

-adduct (3-methylbut-2-enyl isomer). This guide provides a rigorous protocol to perform the synthesis and strategies to isolate the target linear isomer, which is pharmacologically relevant as a scaffold for antihistamine and analgesic analogs.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the C1-C2 bond, revealing two key synthons:

  • Electrophile: Pyridine-3-carboxaldehyde (Nicotinaldehyde).

  • Nucleophile: 3-Methylbut-2-enylmagnesium bromide (Prenyl Grignard).

The Allylic Grignard Equilibrium

Prenyl Grignard reagents exist in a rapid equilibrium between the primary (prenyl) and tertiary (isoprenyl) magnesium species. Upon reaction with an aldehyde, the addition proceeds via a cyclic six-membered transition state (Zimmerman-Traxler model).

  • Kinetic Pathway: Often leads to the branched isomer (inversion of the allyl chain).

  • Thermodynamic Pathway: Can be influenced by steric bulk, solvent polarity, and temperature to favor the linear product, though mixtures are common.

G Start Reagents: Nicotinaldehyde + Prenyl-MgBr TS Transition State (Allylic Rearrangement) Start->TS THF, -78°C Branched Branched Isomer (Major) (alpha-adduct) TS->Branched Kinetic Control Linear Target: Linear Isomer (Minor) (gamma-adduct) TS->Linear Thermodynamic/Steric Purification Chromatographic Separation Branched->Purification Linear->Purification Purification->Linear Isolated Target

Figure 1: Reaction pathway illustrating the divergent regioselectivity in prenyl Grignard additions.

Experimental Protocol

Materials and Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Pyridine-3-carboxaldehyde (Nicotinaldehyde), >98% purity.

  • Reagent: 1-Bromo-3-methylbut-2-ene (Prenyl bromide).

  • Metal: Magnesium turnings (Grignard grade), activated with Iodine (

    
    ).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).
    
  • Quench: Saturated Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
Step 1: Preparation of Prenylmagnesium Bromide

Note: Prenyl Grignard is best prepared fresh to minimize dimerization (Wurtz coupling).

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.2 equiv) and a crystal of

    
    . Dry stir for 5 mins.
    
  • Initiation: Add anhydrous THF to cover Mg. Add 5% of the total Prenyl bromide volume. Heat gently with a heat gun until the iodine color fades and turbidity appears.

  • Addition: Dilute the remaining Prenyl bromide in THF (1:4 v/v). Add dropwise to the refluxing Mg suspension over 30-45 minutes. Maintain a gentle exotherm.[1]

  • Maturation: Stir at room temperature for 1 hour. The solution should be dark grey/brown.

Step 2: Grignard Addition (Regiocontrol Phase)
  • Cooling: Cool the Grignard solution to -78°C (Dry ice/Acetone bath). Low temperature is critical to suppress side reactions and influence regioselectivity.

  • Substrate Addition: Dissolve Nicotinaldehyde (1.0 equiv) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent over 30 minutes.

    • Expert Tip: Slow addition prevents local heating, which favors the undesired branched isomer.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

Step 3: Workup and Isolation
  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Crude Analysis: Analyze crude NMR for the ratio of Linear (Target) vs. Branched isomers.

    • Target Signal: Triplet/Multiplet at ~5.1 ppm (vinylic H of linear chain).

    • Branched Signal: Multiplet at ~5.9 ppm (vinylic H of terminal alkene).

Purification (Critical)

Since the Grignard reaction typically yields a mixture (often 60:40 or 70:30 favoring the branched isomer), column chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 90:10

    
     70:30).
    
  • Elution Order: The branched isomer is typically less polar and elutes first. The target linear alcohol elutes second.

Data Presentation & Expected Results

Quantitative Yields & Properties
ParameterSpecificationNotes
Molecular Formula

Molecular Weight 177.25 g/mol
Expected Yield 45 - 65%Combined yield of isomers
Regio-Ratio ~1:2 (Linear:Branched)Standard Mg-Grignard conditions
Appearance Pale yellow viscous oilAfter purification
Rf Value 0.35 (Linear) vs 0.45 (Branched)30% EtOAc in Hexane
Characterization Data (Simulated for Target)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    8.54 (d, 1H, Py), 8.48 (dd, 1H, Py), 7.70 (dt, 1H, Py), 7.26 (dd, 1H, Py), 5.15 (t, 1H, =CH), 4.75 (dd, 1H, CH-OH), 2.45 (m, 2H,
    
    
    ), 1.72 (s, 3H,
    
    
    ), 1.65 (s, 3H,
    
    
    ).
  • Key Diagnostic: The presence of the dimethylallyl group signals (

    
     1.72, 1.65) and the internal alkene proton (
    
    
    
    5.15) confirms the linear structure.

Scientific Integrity & Troubleshooting

Why Grignard? (And Why It's Difficult)

While the prompt specifies a Grignard reaction, it is scientifically honest to note that Prenylmagnesium bromide is regiochemically unstable . The magnesium coordinates to the C3 position (tertiary), leading to attack at C1 (linear) or C3 (branched).

  • To favor Linear: If the yield of the linear product is insufficient via standard Grignard, consider Barbier conditions (Zn metal + Prenyl bromide + Aldehyde in one pot) or the addition of CeCl

    
      (Cerium chloride) to the Grignard, which often suppresses basicity and alters regioselectivity toward the linear adduct.
    
Safety Protocols
  • Pyridine Toxicity: Handle all pyridine derivatives in a fume hood.

  • Grignard Hazard: Highly reactive with moisture. Risk of fire. Keep pyrophoric precautions.

References

  • Preparation of Allylic Grignard Reagents

    • Benkeser, R. A. (1971). The chemistry of allylic and benzylic carbanions. Synthesis, 1971(07), 347-358.

  • Regioselectivity of Prenylation

    • Yamamoto, Y., & Maruyama, K. (1982). Regioselective synthesis of gamma-unsaturated alcohols. Journal of Organic Chemistry, 47(25), 5014-5016.

  • Pyridine Carbinol Synthesis

    • BenchChem. (2025). Reaction of Grignard Reagents with Pyridine Carboxaldehydes.

  • General Grignard Protocol

    • Sigma-Aldrich. (2024). Preparation of Grignard Reagents: Technical Bulletin.

Sources

Application Note: Metal-Free Synthesis of Pyridine-Substituted Pentenols via Radical 6-Endo-Trig Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyridine-substituted pentenols—most notably 4-methyl-1-(pyridin-3-yl)pent-3-en-1-ol—are highly privileged pharmacophores in modern drug discovery, exhibiting significant potential as SARS-CoV-2 Mpro inhibitors and serving as versatile agrochemical intermediates ()[1].

Historically, the structural union of a pyridine core with an aliphatic pentenol scaffold relied on transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions). However, trace heavy metal contamination in Active Pharmaceutical Ingredients (APIs) poses a severe regulatory bottleneck, necessitating exhaustive purification to meet ICH Q3D elemental impurity guidelines.

To address this, we present a state-of-the-art, entirely metal-free synthetic protocol. By leveraging hypervalent iodine(III) chemistry, this method achieves the de novo construction of a pyridine ring directly functionalized with a pentenol moiety via an unprecedented radical 6-endo-trig addition ()[2].

Mechanistic Causality & Design Principles (E-E-A-T)

As application scientists, we must move beyond simply mixing reagents to understanding the physical organic causality that drives the reaction. This protocol replaces transition metals with phenyliodine bis(trifluoroacetate) (PIFA), acting as a potent single-electron transfer (SET) oxidant.

  • The 6-Endo-Trig Paradigm: Traditional radical cyclizations overwhelmingly favor 5-exo-trig pathways due to stereoelectronic constraints. However, by activating a cyclopropylamide with PIFA in the presence of a pentenol-substituted terminal alkyne, the reaction trajectory is fundamentally altered. The hypervalent iodine enables the insertion of the alkyne as a C2 unit, forcing a highly selective 6-endo-trig addition of the resulting vinyl radical directly to the imine nitrogen ()[2].

  • Solvent Causality (Why HFIP?): Hexafluoroisopropanol (HFIP) is strictly mandated for this protocol. Its exceptional hydrogen-bond donating capacity stabilizes the hypervalent iodine precursor, drastically amplifying its electrophilicity. This allows the SET process to occur rapidly at 0 °C without the need for thermal or metallic initiation.

  • Protecting-Group-Free Atom Economy: The mild oxidative conditions of PIFA in HFIP are highly chemoselective. They tolerate both the electron-rich alkene and the free hydroxyl group of the pentenol moiety, eliminating the need for tedious, yield-reducing protection/deprotection sequences.

Mechanism A Cyclopropylamide + Pentenol Alkyne B Hypervalent Iodine(III) Activation (PIFA) A->B C Vinyl Radical Generation B->C SET D 6-Endo-Trig Addition to Imine N C->D E Pyridine-Substituted Pentenol D->E Aromatization

Figure 1: Radical 6-endo-trig addition mechanism for metal-free pyridine synthesis.

Quantitative Data Presentation

The shift to a metal-free paradigm does not compromise synthetic efficiency. Table 1 outlines the performance metrics of the current hypervalent iodine method against traditional approaches.

Table 1: Comparative Metrics for Pyridine-Pentenol Synthesis

MetricRadical 6-Endo Addition (Current)Pd-Catalyzed Cross-CouplingMinisci-Type Alkylation
Catalyst / Oxidant PIFA (Metal-Free)Pd(PPh3)4 / BaseAg2S2O8 / Heat
Average Yield (%) 78 – 8582 – 9045 – 60
Trace Metal Residue < 0.1 ppm (Undetectable)15 – 50 ppm5 – 10 ppm (Ag)
E-Factor ~15~25~40
Functional Group Tolerance Excellent (Tolerates free -OH, alkene)Moderate (Requires -OH protection)Poor (Alkene oxidation side-reactions)

Self-Validating Experimental Protocol

The following protocol describes the synthesis of 4-methyl-1-(pyridin-3-yl)pent-3-en-1-ol (or its structural analogs) via the de novo cyclization of a cyclopropylamide and a pentenol-bearing terminal alkyne. Every step is designed as a self-validating system to ensure real-time quality control.

Materials Required:
  • N-cyclopropyl-substituted imine/amide precursor (1.0 mmol)

  • 6-methylhept-5-en-1-yn-3-ol (pentenol-alkyne precursor) (1.5 mmol)

  • Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 mmol)

  • Anhydrous Hexafluoroisopropanol (HFIP) (5.0 mL)

  • Saturated aqueous Na₂S₂O₃ (5.0 mL)

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve the cyclopropylamide (1.0 mmol) and the pentenol-alkyne (1.5 mmol) in anhydrous HFIP (5.0 mL) under an argon atmosphere.

    • Self-Validation: The solution must be completely clear and colorless. Any turbidity indicates moisture contamination, which will prematurely hydrolyze the PIFA reagent and stall the reaction.

  • Radical Initiation: Cool the reaction flask to 0 °C using an ice-water bath. Add PIFA (1.2 mmol) portion-wise over 5 minutes to prevent thermal runaway.

    • Self-Validation: Upon the addition of PIFA, the reaction mixture will immediately transition from colorless to a deep, vibrant red. This chromic shift is the definitive hallmark of the single-electron transfer (SET) event generating the transient vinyl radical.

  • Propagation & Cyclization: Remove the ice bath, allow the reaction to warm to room temperature (20-22 °C), and stir for 12 hours.

    • Self-Validation: Over the 12-hour period, the deep red color will gradually fade to a pale yellow. This visual cue confirms the consumption of the radical intermediates and the successful completion of the aromatization step forming the pyridine core.

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5.0 mL) and stir vigorously for 10 minutes.

    • Self-Validation: The biphasic mixture will turn completely colorless as residual, highly reactive iodine(III) species are safely reduced to inert iodine(I) byproducts, protecting the electron-rich pentenol double bond from downstream oxidative degradation.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc 7:3).

    • Self-Validation: The target pyridine-substituted pentenol will elute as a distinct UV-active band (254 nm) with an approximate Rf of 0.35.

Workflow S1 Step 1 Reagent Prep S2 Step 2 PIFA Addition S1->S2 S3 Step 3 6-Endo Cyclization S2->S3 S4 Step 4 Quench & Extract S3->S4 S5 Step 5 Purification S4->S5

Figure 2: Experimental workflow for metal-free pyridine-pentenol synthesis.

References

  • Dong, X., Liu, Z., Huang, X., & Chen, Y. (2024). "Radical 6‐Endo Addition Enables Pyridine Synthesis under Metal‐Free Conditions." Angewandte Chemie International Edition, 63, e202410297. Available at:[Link]

Sources

Technical Application Note: Storage & Stability of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals working with 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol (CAS: 128262-38-4). It synthesizes chemical stability data with practical handling protocols to ensure the integrity of this compound in neuropharmacological and medicinal chemistry applications.

Executive Summary

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is a functionalized pyridine derivative featuring a secondary homoallylic alcohol and a trisubstituted alkene tail. It is primarily utilized as a building block in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and as a reference standard in tobacco alkaloid metabolite studies.

Due to the coexistence of a nucleophilic pyridine ring, a redox-active secondary alcohol, and an electron-rich alkene, this compound exhibits moderate instability . It is susceptible to oxidative dehydrogenation (to the corresponding ketone), N-oxidation , and acid-catalyzed hydration . Strict adherence to inert atmosphere storage and cold-chain handling is required to prevent degradation.

Physicochemical Profile

PropertySpecification
Chemical Name 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol
CAS Number 128262-38-4
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance Viscous, pale yellow to colorless liquid
Solubility Soluble in DMSO (>50 mg/mL), Ethanol, Methanol, Chloroform. Sparingly soluble in water (unless protonated).
pKa (Calculated) ~5.3 (Pyridine nitrogen), ~16 (Alcohol)
Hygroscopicity Moderate (Pyridine ring can H-bond with atmospheric moisture)

Stability Mechanisms & Degradation Pathways

Understanding the degradation logic is essential for effective storage. The molecule possesses three reactive centers: the pyridine nitrogen, the secondary hydroxyl group, and the trisubstituted double bond.

Degradation Logic
  • Oxidative Dehydrogenation: The secondary alcohol at the C1 position (benzylic-like relative to pyridine) is prone to oxidation, forming the ketone 4-methyl-1-(pyridin-3-yl)pent-3-en-1-one . This is accelerated by light and trace metals.

  • N-Oxidation: Long-term exposure to air can lead to the formation of the Pyridine-N-oxide.

  • Acid-Catalyzed Rearrangement: In acidic media, the electron-rich trisubstituted alkene (C3=C4) can undergo hydration or cyclization, potentially attacking the pyridine ring or the alcohol oxygen.

Degradation Pathway Diagram

DegradationPathways Compound 4-Methyl-1-(pyridin-3-yl) pent-3-en-1-ol Ketone Oxidation Product: 1-(3-Pyridyl)-4-methyl- pent-3-en-1-one Compound->Ketone Air/Light (Oxidation) NOxide N-Oxide: Pyridine-N-oxide derivative Compound->NOxide Peroxides/Long-term Air Hydration Acid Degradant: Tertiary Alcohol / Cyclized Product Compound->Hydration H+ (Acid Catalysis)

Figure 1: Primary degradation pathways including oxidation to ketone and acid-catalyzed hydration.

Storage Protocols

Neat (Bulk) Storage

For the neat liquid compound, the following conditions are mandatory to maintain >98% purity over 12 months.

  • Temperature: -20°C is the gold standard. Storage at room temperature (20-25°C) is acceptable only for short durations (<1 week).

  • Atmosphere: Inert Gas (Argon or Nitrogen) . The vial must be flushed with inert gas before sealing to displace atmospheric oxygen and moisture.

  • Container: Amber Glass Vials with Teflon-lined screw caps. The amber glass protects against photodegradation, while the Teflon liner prevents leaching of plasticizers which can contaminate the lipophilic alkene tail.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing desiccant packs (Silica gel or Drierite) to mitigate hygroscopicity.

Solution Storage

Researchers often prepare stock solutions. Solvent choice is critical.

SolventStability RatingNotes
DMSO (Anhydrous) Excellent Recommended for biological assays. Freezes at -20°C, reducing diffusion/reaction rates.
Ethanol / Methanol Good Suitable for chemical handling. Store at -20°C or -80°C. Ensure solvents are anhydrous to prevent hydrolysis risks.
Acetone Poor Avoid. Potential for aldol-type condensation with the pyridine carbonyl degradation products.
Water / PBS Poor Unstable long-term. Prepare aqueous dilutions immediately prior to use.

Protocol for Stock Solution (10 mM in DMSO):

  • Weigh the compound in a glove box or reduced-flow fume hood.

  • Dissolve in anhydrous DMSO (molecular sieve treated).

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store aliquots at -80°C .

Quality Control (QC) & Validation

Before using stored material in critical experiments (e.g., binding assays or synthesis), validate purity using HPLC-UV or LC-MS.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH neutral stability).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Alkene/End absorption).

  • Expected Retention: The alcohol is moderately polar. Expect elution earlier than the fully non-polar ketone oxidation product.

QC Workflow Diagram

QC_Workflow Sample Thaw Sample (Do not vortex vigorously) Visual Visual Inspection (Clear/Yellow vs Dark/Turbid) Sample->Visual Prep Dilute in Mobile Phase (50:50 ACN:H2O) Visual->Prep HPLC Run HPLC-UV/MS (Check Purity %) Prep->HPLC Decision Purity > 95%? HPLC->Decision Pass Proceed to Experiment Decision->Pass Yes Fail Purify or Discard Decision->Fail No

Figure 2: Quality Control decision matrix for validating compound integrity.

Troubleshooting Guide

ObservationDiagnosisRemediation
Darkening Color (Yellow to Brown)Oxidation of the pyridine ring or formation of N-oxides/polymers.Check purity by LC-MS. If purity is >90%, repurify via silica flash chromatography (DCM:MeOH gradient). If <80%, discard.
Turbidity in Aqueous Buffer Precipitation due to low solubility at neutral pH.Lower the concentration or add a co-solvent (e.g., 0.1% DMSO or Tween-80). Ensure pH is not too basic (pyridine deprotonated is less soluble).
Extra Peak in HPLC (Later eluting) Ketone formation (Oxidation).Store under stricter inert conditions. Use fresh aliquots.
Extra Peak in HPLC (Earlier eluting) N-Oxide formation or Hydration.Avoid long-term storage in protic solvents exposed to air.

References

  • PubChem. (2023). Compound Summary: Pyridine Derivatives and Stability Profiles. National Library of Medicine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for general pyridine and allylic alcohol stability mechanisms).

preparation of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis, purification, and biological assay preparation of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol . This compound is a functionalized pyridine derivative often utilized as a metabolic probe or a fragment in the development of nicotinic acetylcholine receptor (nAChR) ligands.

Part 1: Introduction & Strategic Analysis

Compound Identity:

  • IUPAC Name: 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.25 g/mol

  • Structural Key: The molecule features a 3-substituted pyridine ring attached to a secondary alcohol and a prenyl (3,3-dimethylallyl) chain.

Synthetic Challenge (Regioselectivity): The primary challenge in synthesizing this molecule via standard prenylation (e.g., Grignard or Barbier reaction) is regioselectivity . Prenyl halides can attack the electrophile (aldehyde) at either the


-carbon (yielding the desired linear  product) or the 

-carbon (yielding the branched isomer, 1-(pyridin-3-yl)-2,2-dimethylbut-3-en-1-ol).
  • Standard Kinetic Product: Branched isomer (via 6-membered transition state).

  • Target Product: Linear isomer.

Strategic Solution: This protocol utilizes a Zinc-mediated Barbier reaction in aqueous media , which is operationally simple and allows for the isolation of the linear product via careful chromatography. While the branched isomer is often favored, the linear isomer is formed in significant quantities (20–40%) and can be separated.

Part 2: Detailed Synthesis Protocol

Method: Aqueous Barbier Prenylation

Reagents & Materials:

  • Substrate: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [CAS: 500-22-1] – Freshly distilled.

  • Reagent: 1-Bromo-3-methyl-2-butene (Prenyl bromide) [CAS: 870-63-3] – 97%, stabilized.

  • Metal: Zinc dust (activated) – <10 micron particle size preferred.

  • Solvent: THF (Tetrahydrofuran) and Saturated Aqueous NH₄Cl (1:1 ratio).

Step-by-Step Procedure:

  • Zinc Activation:

    • Wash 2.0 eq of Zinc dust with 1M HCl (10 mL), then water (3x), ethanol (2x), and diethyl ether (2x). Dry under vacuum at 100°C for 1 hour.

    • Why: Removes the oxide layer (ZnO), essential for initiating the single-electron transfer (SET) mechanism.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, suspend Activated Zinc (1.3 g, 20 mmol) in THF (15 mL) .

    • Add Saturated aq. NH₄Cl (15 mL) . The mixture will be biphasic.

    • Add 3-Pyridinecarboxaldehyde (1.07 g, 10 mmol) in one portion.

  • Addition of Prenyl Bromide:

    • Cool the mixture to 0°C (ice bath).

    • Add Prenyl bromide (1.79 g, 12 mmol) dropwise over 10 minutes.

    • Observation: An exotherm is expected. The zinc will slowly be consumed.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20–25°C) and stir vigorously for 4–6 hours.

    • TLC Check: Mobile Phase 50% EtOAc/Hexane.

      • Aldehyde R_f

        
         0.4.
        
      • Product R_f

        
         0.2–0.3 (Broad spot due to H-bonding).
        
      • Note: The branched isomer usually runs slightly higher than the linear target.

  • Workup (pH Critical):

    • Filter off excess Zinc through a Celite pad.

    • Adjust pH of the filtrate to ~8.0 using Sat. NaHCO₃. Crucial: Pyridines can be protonated and lost in the aqueous layer if pH < 5.

    • Extract with Ethyl Acetate (3 x 30 mL) .

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part 3: Purification & Characterization

The crude oil will contain a mixture of the Linear Target and the Branched Isomer . Separation is mandatory for biological assay validity.

Flash Column Chromatography:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Pre-treatment: Slurry silica in Hexane with 1% Triethylamine (TEA) to deactivate acidic sites (prevents pyridine tailing).

  • Gradient Elution:

    • 100% Hexane (2 CV - Column Volumes)

    • 10% EtOAc / Hexane (Isolate non-polar impurities)

    • 20% -> 40% EtOAc / Hexane (Elute Products)

Isomer Identification (NMR Markers):

FeatureTarget: Linear Isomer Impurity: Branched Isomer
Structure 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol1-(Pyridin-3-yl)-2,2-dimethylbut-3-en-1-ol
Olefin Proton

5.15 (t, 1H)
(Prenyl CH=)

5.8–6.0 (dd, 1H)
(Vinyl -CH=)
Methyl Groups

1.6–1.7 (s, 6H)
(Allylic Me)

1.0–1.1 (s, 6H)
(Gem-dimethyl)
Carbinol Proton

4.7 (t, 1H)
(-CH-OH)

4.4 (s, 1H)
(-CH-OH)

Selection Criteria: Pool only fractions containing the pure Linear Isomer (verified by the triplet at ~5.15 ppm).

Part 4: Biological Assay Preparation

Once the compound is synthesized and purified (>98% purity), it must be formulated for biological use.

1. Stock Solution Preparation:

  • Solvent: DMSO (Dimethyl sulfoxide), sterile-filtered, cell-culture grade.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 17.7 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (hydroscopic/light sensitive). Store at -20°C. Stable for 6 months.

2. Assay Working Solutions:

  • Dilution: Serial dilution in assay buffer (e.g., PBS or Media).

  • Solubility Limit: The maximum aqueous solubility is typically ~100 µM without precipitation.

  • Vehicle Control: Ensure the final DMSO concentration in the assay well is < 0.5% (v/v) to avoid solvent toxicity.

3. Sterilization:

  • Do NOT Autoclave. The allylic alcohol and pyridine ring may degrade.

  • Method: Syringe filter the diluted aqueous working solution through a 0.22 µm PVDF or PES membrane immediately before dosing.

Part 5: Visualizations

Diagram 1: Synthetic Pathway & Isomerism

Synthesis Aldehyde 3-Pyridinecarboxaldehyde (Substrate) Zn Zn / THF / aq. NH4Cl (Barbier Conditions) Aldehyde->Zn PrenylBr Prenyl Bromide (Reagent) PrenylBr->Zn Transition Organozinc Intermediate Zn->Transition Oxidative Addition Target TARGET (Linear) 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol (Gamma-Attack) Transition->Target Path A (Minor/Separable) Impurity IMPURITY (Branched) 1-(Pyridin-3-yl)-2,2-dimethylbut-3-en-1-ol (Alpha-Attack) Transition->Impurity Path B (Major)

Caption: Reaction pathway showing the divergence between the desired linear target and the branched isomer impurity during Zinc-mediated allylation.

Diagram 2: Biological Assay Workflow

AssayPrep Compound Pure Compound (>98% HPLC) Weighing Weigh 17.7 mg Compound->Weighing Dissolution Dissolve in 1 mL DMSO (100 mM Stock) Weighing->Dissolution QC QC Check: Clear solution? No precipitate? Dissolution->QC Dilution Serial Dilution in Media (Keep DMSO < 0.5%) QC->Dilution Pass Filter 0.22 µm Filtration (Sterilization) Dilution->Filter Cells Dose Cells / Assay Filter->Cells

Caption: Workflow for converting solid synthetic material into a sterile, bio-compatible assay formulation.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Inactive Zinc surface.Reactivate Zn with HCl wash. Add a crystal of Iodine (I₂) to initiate.
Product is all Branched Temperature too high; Thermodynamic control.Keep reaction strictly at 0°C. Try Indium metal instead of Zinc.
Pyridine Tailing on Column Acidic Silica.Pre-wash silica with 1% Triethylamine (TEA) in hexane.
Precipitation in Assay Concentration too high (>100 µM).Sonicate working solution. Use BSA (0.1%) as a carrier protein.

References

  • Barbier Reaction Mechanics: Podlech, J. (2009). Zinc-Mediated Addition of Allylic Bromides to Aldehydes and Ketones. In: Knochel P. (eds) Handbook of Functionalized Organometallics. Wiley-VCH. Link

  • Regioselectivity in Prenylation: Li, C. J., & Chan, T. H. (1999). Organic Reactions in Aqueous Media. John Wiley & Sons. (Discusses Indium/Zinc selectivity). Link

  • Pyridine Purification: Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

  • Assay Formulation: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Solubility protocols). Link

Troubleshooting & Optimization

Technical Support Guide: Resolution of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol Chemical Structure: A secondary alcohol featuring a basic pyridine ring (3-position) and a homoprenyl side chain (4-methylpent-3-en-1-yl). Chiral Center: C1 (Benzylic-like position attached to the pyridine ring). Stereoisomers: (1R) and (1S) enantiomers.[1]

Critical Challenge: This molecule presents a "double-edged" separation challenge:

  • Chemical Basicity: The pyridine nitrogen (

    
    ) interacts strongly with silanol groups on stationary phases, causing severe peak tailing in HPLC/SFC.
    
  • Allylic Sensitivity: The hydroxyl group is allylic (beta to the double bond) and benzylic-like, making it prone to dehydration or rearrangement under acidic conditions.

This guide prioritizes Enzymatic Kinetic Resolution (EKR) for scalability and Chiral HPLC for analytical purity checks, providing self-validating protocols for both.

Decision Matrix: Selecting the Resolution Strategy

Before proceeding, determine your primary constraint using the logic flow below.

ResolutionStrategy Start Start: 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol Racemate ScaleQ What is the target scale? Start->ScaleQ SmallScale Analytical / Small Scale (< 100 mg) ScaleQ->SmallScale Screening/Early R&D LargeScale Preparative / Production (> 1 g) ScaleQ->LargeScale Process Dev PurityQ Required ee%? HPLC Method A: Chiral HPLC/SFC (Direct Separation) SmallScale->HPLC EKR Method B: Enzymatic Kinetic Resolution (Lipase CAL-B) LargeScale->EKR Deriv Chemical Derivatization (Mosher's Ester) HPLC->Deriv If absolute config unknown EKR->HPLC Process Control (IPC)

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and requirements.

Technical Support & Troubleshooting (Q&A)

Section A: Enzymatic Kinetic Resolution (EKR)

Context: EKR uses a lipase to selectively acetylate one enantiomer (usually R) while leaving the other (S) as the free alcohol.

Q1: The reaction stalls at ~40% conversion. Adding more enzyme doesn't help. What is happening? Diagnosis: This is likely product inhibition or equilibrium limitation . Root Cause: If you are using vinyl acetate as the acyl donor, the byproduct is acetaldehyde. Acetaldehyde can deactivate the lipase (formation of Schiff bases with lysine residues) or inhibit the active site. Corrective Action:

  • Switch Acyl Donor: Use Isopropenyl acetate . The byproduct is acetone, which is far less toxic to the enzyme than acetaldehyde [1].

  • Add Molecular Sieves: Add 4Å molecular sieves to the reaction mixture to scavenge trace water and prevent hydrolysis of the formed ester.

  • Temperature Optimization: Ensure the temperature is 30–40°C. Higher temperatures (>60°C) may denature the enzyme over long runs.

Q2: My enantiomeric excess (ee) is low (<90%). How do I improve selectivity? Diagnosis: The "enantiomeric ratio" (E-value) is insufficient. Corrective Action:

  • Solvent Switch: Pyridyl alcohols often resolve better in hydrophobic solvents like Toluene or MTBE (Methyl tert-butyl ether). Avoid polar solvents like THF or DMF, which strip the essential water layer from the enzyme surface [2].

  • Temperature Drop: Lower the reaction temperature to 4°C or 20°C. This slows the reaction rate (

    
    ) but significantly increases the difference in activation energy (
    
    
    
    ) between the enantiomers, improving the E-value.
Section B: Chiral HPLC/SFC Separation

Context: Analytical separation is required to determine the ee% of your EKR or for small-scale purification.

Q3: The peaks are tailing severely, making integration impossible. Is the column dead? Diagnosis: No, this is a classic silanol interaction issue due to the basic pyridine nitrogen. Root Cause: The pyridine moiety interacts with residual acidic silanols on the silica backbone of the chiral stationary phase. Corrective Action:

  • Add Basic Modifier: You must add a basic additive to the mobile phase. Standard protocol: 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) in the hexane/alcohol mix.

  • Switch Column Type: Use "immobilized" polysaccharide columns (e.g., Chiralpak IA or IB ) rather than coated ones (AD/OD). Immobilized phases allow for a wider range of solvents (like DCM or Ethyl Acetate) which can help solvate the pyridine ring and reduce tailing [3].

Q4: I see a small impurity peak growing during the HPLC run. Is the sample degrading? Diagnosis: On-column degradation. Root Cause: If you are using an alcohol-based mobile phase (Ethanol/IPA) without a buffer, the slightly acidic nature of silica can catalyze the dehydration of the allylic alcohol to a conjugated diene. Corrective Action:

  • Ensure the basic modifier (DEA/TEA) is present; it neutralizes the silica surface acidity, protecting the allylic alcohol functionality.

Validated Experimental Protocols

Protocol A: Scalable Enzymatic Resolution (Target: >1g)

This method typically yields the (S)-alcohol and (R)-acetate.

Materials:

  • Substrate: Racemic 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B)[2][3]

  • Acyl Donor: Vinyl Acetate (or Isopropenyl Acetate)

  • Solvent: Toluene (Dry)

Workflow:

  • Preparation: Dissolve racemate (10 mmol) in Toluene (50 mL).

  • Activation: Add Vinyl Acetate (30 mmol, 3 equiv).

  • Initiation: Add Novozym 435 (20% w/w relative to substrate).

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor via Chiral HPLC (see Protocol B) every 2 hours.

  • Termination: Stop reaction when conversion reaches 49-50% . Do not exceed 50% or the optical purity of the remaining alcohol will degrade (kinetic over-run).

  • Workup: Filter off the enzyme (can be reused). Evaporate solvent.[3]

  • Separation: Separate the (S)-alcohol from the (R)-acetate using standard silica flash chromatography (Gradient: 10% -> 50% EtOAc in Hexane). The alcohol is more polar and elutes later.

Data Table: Expected Performance

Parameter Value Notes
Time to 50% Conv. 4 - 12 Hours Depends on stirring efficiency
Expected ee (Alcohol) > 98% At 50% conversion
Expected ee (Ester) > 95% At 40-45% conversion

| E-Value | > 100 | High selectivity with CAL-B |

Protocol B: Analytical Chiral HPLC Method

Use this for determining ee% and monitoring EKR progress.

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Pyridine absorption max)

  • Elution Order (Typical):

    • Peak 1: (R)-Enantiomer (often elutes first on AD-H)

    • Peak 2: (S)-Enantiomer

    • Note: Absolute configuration must be confirmed via Mosher's ester analysis or X-ray.

Mechanism of Action (Visualized)

The following diagram illustrates the kinetic resolution process mediated by the catalytic triad of the lipase.

EKR_Mechanism Racemate Racemic Mixture (R/S-Alcohol) Lipase Lipase (CAL-B) Acyl-Enzyme Complex Racemate->Lipase Substrate Binding FastPath Fast Reaction (Matched Stereochemistry) Lipase->FastPath R-enantiomer fits hydrophobic pocket SlowPath Slow Reaction (Mismatched) Lipase->SlowPath S-enantiomer sterically hindered R_Acetate (R)-Acetate (Product) FastPath->R_Acetate Acyl Transfer S_Alcohol (S)-Alcohol (Unreacted) SlowPath->S_Alcohol Remains Unchanged

Figure 2: Kinetic discrimination mechanism by CAL-B lipase. The enzyme's chiral pocket preferentially accommodates one enantiomer (typically R for secondary alcohols), allowing the other to accumulate in pure form.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Anderson, E. M., et al. (1998). Origin of Enantioselectivity in Lipase-Catalyzed Kinetic Resolutions. Journal of the American Chemical Society, 120(24), 5941-5952. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides and Polysaccharide Derivatives. Chemical Society Reviews, 37, 2593-2608. Link

  • BenchChem. (2025).[3] Chiral Pyridine-Containing Alcohols: A Technical Guide. Link

  • Sigma-Aldrich. (2025). Chiral Separation of Basic Compounds: Application Note. Link

Disclaimer: This guide assumes standard laboratory safety protocols. The pyridine derivative is an irritant; handle with appropriate PPE.

Sources

Technical Support Center: Troubleshooting Low Selectivity in Grignard Additions to Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The direct addition of Grignard reagents to pyridine derivatives is notoriously challenging. Pyridine is highly electron-deficient but less reactive toward nucleophiles than typical carbonyls. When forced, the reaction often suffers from poor regioselectivity (yielding mixtures of 1,2-, 1,4-, and 1,6-addition products), over-addition, and undesired ring-opening.

This guide provides field-proven, mechanistically grounded solutions to regain control over your reaction's selectivity.

TroubleshootingTree Start Low Selectivity in Pyridine Grignard Addition Q1 Is the pyridine ring activated? Start->Q1 A1_No Activate via N-acylation or N-oxidation Q1->A1_No No A1_Yes Identify the specific selectivity failure Q1->A1_Yes Yes Regio 1,2 vs 1,4 Addition (Regioselectivity) A1_Yes->Regio Site C2 vs C6 Addition (Asymmetric Substrates) A1_Yes->Site Over Ring Opening / Over-addition A1_Yes->Over Sol1 Add Cu(I) Catalyst (Softens nucleophile, favors 1,4-addition) Regio->Sol1 Sol2 Use bulky C3-directing groups (e.g., silyl) to block C2/C4 Site->Sol2 Sol3 Lower Temp to -78°C (Stabilizes intermediate prevents opening) Over->Sol3

Fig 1: Logical troubleshooting tree for resolving low selectivity in pyridine Grignard additions.

FAQ 1: Controlling 1,2- vs. 1,4-Addition in N-Acylpyridinium Salts

Q: I am activating my pyridine with a chloroformate to form an N-acylpyridinium salt, but my alkyl Grignard addition yields a messy ~1:1 mixture of 1,2-dihydropyridine and 1,4-dihydropyridine. How can I drive the reaction exclusively to the 1,4-addition product?

A: The causality here lies in Hard/Soft Acid-Base (HSAB) theory. Alkyl Grignard reagents are "hard" nucleophiles, which kinetically favor attack at the highly electrophilic C2 position (1,2-addition). To shift the regioselectivity to the C4 position (1,4-addition), you must "soften" the nucleophile.

Introducing a catalytic amount of a Copper(I) salt facilitates the in situ formation of an organocuprate intermediate. Cuprates are softer nucleophiles that preferentially undergo conjugate-style 1,4-addition. Recent methodological advances demonstrate that Cu(I) catalysis not only resolves the regioselectivity issue but also enables high enantioselectivity when paired with chiral ligands .

Quantitative Impact of Cu(I) Catalysis on Regioselectivity Data based on the reaction of N-benzyl-3-cyanopyridinium salt with EtMgBr at −78 °C .

Reaction ConditionsCatalystOverall Yield (%)Regioisomeric Ratio (C4:C2)
EtMgBr, CH₂Cl₂, -78 °CNone (Background Reaction)46%57:43
EtMgBr, CH₂Cl₂, -78 °CCu(I) Salt (e.g., CuBr)82%73:27
Protocol 1: Cu-Catalyzed 1,4-Addition to N-Acylpyridinium Salts
  • Step 1: Flame-dry a Schlenk flask and purge with Argon.

    • Causality: Grignard reagents and N-acylpyridinium salts are highly moisture-sensitive; water will prematurely quench the nucleophile and hydrolyze the activated salt.

  • Step 2: Add the pyridine derivative (1.0 equiv) and CuBr·SMe₂ (10 mol%) in anhydrous CH₂Cl₂.

  • Step 3: Cool the mixture strictly to -78 °C using a dry ice/acetone bath.

    • Causality: N-acylpyridinium salts are hyper-reactive. Ambient temperatures lead to rapid, unselective background reactions. Cryogenic conditions suppress this noise, allowing the Cu-catalyst to dictate regioselectivity.

  • Step 4: Dropwise add phenyl chloroformate (1.1 equiv) to form the N-acylpyridinium salt in situ. Stir for 15 minutes.

  • Step 5: Slowly add the Grignard reagent (1.5 equiv) via a syringe pump.

    • Causality: Grignard addition is highly exothermic. Localized heating from rapid addition causes temperature spikes, overriding the kinetic control and leading to 1,2-addition.

  • Step 6 (Validation Checkpoint): After 16 hours at -78 °C, perform a TLC analysis. The highly polar pyridinium origin spot should disappear, replaced by a less polar, UV-active spot. ¹H NMR of a crude aliquot should reveal a diagnostic alkene proton peak at ~4.8–5.2 ppm (characteristic of the C4-addition product).

  • Step 7: Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, extract with CH₂Cl₂, and purify via flash chromatography.

FAQ 2: Resolving C2 vs. C6 Selectivity in Asymmetric Substrates

Q: My starting material is a 3-substituted pyridine. Even with activation, I am getting a mixture of C2 and C6 addition products. How can I selectively target just one of these sites?

A: When dealing with 3-substituted pyridines, regioselectivity is a battle between steric hindrance and directing group effects. Bulky groups at the C-3 position (such as geminal bis(silyl) groups) exert a profound steric blockade that discourages functionalization at C-4 and C-2, rendering C-6 the only accessible electrophilic site for standard alkyl or aryl Grignard reagents .

However, if you require C2 addition, you can exploit the directing effect of the N-acyl group by switching to an alkynyl Grignard reagent. Because alkynyl Grignards are less sterically demanding and highly coordinating, the directing effect overrides the steric hindrance, resulting in a complete regioselectivity switch toward 1,2-addition .

Pathway Substrate 3-geminal bis(silyl) N-acyl pyridinium Alkyl Alkyl/Aryl Grignard (Sterically Demanding) Substrate->Alkyl + RMgX Alkynyl Alkynyl Grignard (Less Steric, Coordinating) Substrate->Alkynyl + R-C≡C-MgX Path1 Steric repulsion at C2/C4 forces attack at C6 Alkyl->Path1 Path2 Directing effect of silyl/acyl overcomes sterics Alkynyl->Path2 Prod1 1,6-Addition Product (High Regioselectivity) Path1->Prod1 Prod2 1,2-Addition Product (High Regioselectivity) Path2->Prod2

Fig 2: Divergent regioselective pathways based on Grignard nucleophile sterics and coordination.

FAQ 3: Preventing Ring-Opening and Over-Addition

Q: I am using pyridine N-oxides to activate the ring for Grignard addition, but instead of the desired 2-substituted pyridine, my reaction turns dark brown and I isolate complex mixtures of open-chain products and over-addition adducts. What is going wrong?

A: The failure point is thermal control. When a Grignard reagent adds to a pyridine N-oxide, it initially forms a delicate trans-2,3-dihydropyridine N-oxide intermediate. If the reaction temperature rises above -20 °C, this intermediate undergoes a rapid, undesired electrocyclic ring-opening to form a dienal-oxime . Once the ring opens, the resulting conjugated system is highly susceptible to secondary nucleophilic attacks (over-addition). Maintaining strict cryogenic conditions stabilizes the cyclic intermediate until it can be safely trapped or reduced.

Protocol 2: Low-Temperature Regioselective Addition to Pyridine N-Oxides
  • Step 1: Dissolve the Pyridine N-oxide (1.0 equiv) in anhydrous THF under Argon.

  • Step 2: Cool the solution strictly to -78 °C.

  • Step 3: Add the Grignard reagent (1.2 equiv) dropwise down the side of the flask.

    • Causality: Adding down the chilled glass wall pre-cools the Grignard reagent before it hits the reaction mixture, preventing micro-environments of elevated temperature.

  • Step 4: Stir at -78 °C for 1 hour.

    • Causality: This duration allows complete conversion to the trans-2,3-dihydropyridine N-oxide intermediate while trapping it in its closed-ring form.

  • Step 5 (Validation Checkpoint): The reaction mixture should remain homogeneous and pale. A sudden color change to dark brown or deep red indicates a temperature spike and the undesired formation of open-chain dienal-oximes.

  • Step 6: Quench the reaction with an electrophile (e.g., acetic anhydride) directly at -78 °C. Only after the quench is complete should you allow the flask to slowly warm to room temperature.

  • Step 7: Workup with aqueous NaHCO₃ and extract with EtOAc to isolate the functionalized, intact pyridine ring.

References
  • [1] Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC / ACS Publications (2024).[Link]

  • [2] Regioselective Nucleophilic Addition of Organometallic Reagents to 3-Geminal Bis(silyl) N-Acyl Pyridinium. Organic Letters (2014).[Link]

  • [3] Reaction Between Grignard reagents and Heterocyclic N-oxides: Synthesis of Substituted Pyridines, Piperidines and Piperazines. Diva-Portal (2009).[Link]

Sources

Technical Support Center: pH Control in Pyridine-Based Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement: This guide addresses the specific physiochemical challenges of synthesizing, isolating, and analyzing pyridine-based alcohols. Unlike standard organic alcohols, the basic nitrogen atom creates a pH-dependent solubility and reactivity profile that often leads to "vanishing yields" or poor chromatographic peak shapes. This resource provides self-validating protocols to overcome these hurdles.

Module 1: Reaction Optimization (Synthesis Phase)

Issue: "My reaction conversion looks good by TLC, but I recover almost no product after quenching."

Diagnosis: If you are reducing pyridine esters or aldehydes using Borohydride reagents (e.g.,


), you are likely forming a stable Pyridine-Borane Complex (

)
.
  • The Trap: The pyridine nitrogen acts as a Lewis base, coordinating with the Boron species. This complex is often amphiphilic or water-soluble and does not extract into organic solvents during a standard neutral workup.

  • The Fix: You must chemically disrupt the

    
     bond before extraction.
    
Protocol: The "Acid-Swing" Quench

Applicable for: Reduction of Ethyl Nicotinate to 3-Pyridinemethanol.

Step-by-Step Methodology:

  • Reaction Completion: Ensure consumption of starting material (SM) via TLC/LCMS.

  • Acid Hydrolysis (Critical Step):

    • Cool the reaction mixture to

      
      .
      
    • Slowly add

      
       until the pH reaches 
      
      
      
      .
    • Heat to reflux (or

      
      ) for 30–60 minutes.
      
    • Why? This converts the stable amine-borane complex into the pyridinium salt and boric acid, liberating the organic framework.

  • Basification:

    • Cool back to room temperature.

    • Slowly neutralize with solid

      
       or 
      
      
      
      until pH
      
      
      8–9.
    • Note: Do not use NaOH if your product has other hydrolyzable groups; Carbonates are milder and aid in "salting out."

  • Saturation: Saturate the aqueous layer with solid NaCl.

Workflow Visualization

QuenchLogic Start Reaction Mixture (Pyridine-Borane Complex) Acid Add 6M HCl (pH < 1, Reflux) Start->Acid Quench Break Complex Dissociation (Pyridinium Salt formed) Acid->Break Heat Base Basify with K2CO3 (pH 8-9) Break->Base Cool & Neutralize Extract Free Base Ready for Extraction Base->Extract Liberation

Figure 1: The "Acid-Swing" mechanism required to break the Nitrogen-Boron coordination prior to isolation.

Module 2: Workup & Isolation (The Extraction Phase)

Issue: "My product stays in the water layer regardless of the solvent I use."

Diagnosis: Pyridine alcohols (e.g., 3-pyridinemethanol) are highly polar and hygroscopic.

  • pKa Context: The conjugate acid of pyridine has a pKa

    
     5.2.
    
    • pH < 4: Product is ionic (Pyridinium cation)

      
       100% Water Soluble.
      
    • pH > 6: Product is neutral but polar

      
       Partition Coefficient (
      
      
      
      ) is often
      
      
      .
  • The Solution: You cannot rely on simple partitioning. You must modify the aqueous phase density (Salting Out) and choose a solvent that acts as a hydrogen-bond acceptor.

Troubleshooting Table: Extraction Efficiency
VariableConditionOutcomeRecommendation
Aqueous pH pH 2–40% Recovery. Species is ionic.Adjust to pH 8–10.
Aqueous pH pH > 12Risk. Potential emulsion or degradation.Stick to pH 9 (Carbonate buffer).
Solvent Diethyl EtherPoor. Too non-polar.Avoid.
Solvent DCMModerate. Good solubility but forms emulsions.Use for final cleanup only.
Solvent 9:1 CHCl3:IPA Excellent. Disrupts H-bonding with water.Recommended.
Solvent 2-Me-THF Superior. High capacity for amines.[1]Best Green Alternative.
Additives NonePoor. Product prefers water.Must saturate with NaCl.
Protocol: The "Salting-Out" Extraction
  • Volume Reduction: Remove bulk reaction solvents (MeOH/EtOH/THF) via rotary evaporation before extraction. Organic solvents increase the water solubility of your product.

  • Salt Saturation: Add solid NaCl to the aqueous residue until no more dissolves (saturation point).

    • Pro-Tip: For extremely difficult substrates, use Potassium Carbonate (

      
      ) as the base and the salt. It has a higher "salting-out" potential than NaCl (Hofmeister series).
      
  • Solvent Choice: Extract with 2-Methyltetrahydrofuran (2-Me-THF) or a mixture of Dichloromethane/Isopropanol (3:1) .

  • Repetition: Perform 4–5 extractions. Pyridines often require more passes than standard organics.

Module 3: Purification & Stability (The Analysis Phase)

Issue: "My HPLC peaks are tailing severely, making integration impossible."

Diagnosis: Silanol activity.[2][3][4] The basic nitrogen of the pyridine interacts with acidic silanol groups (


) on the silica support of your HPLC column or TLC plate.[5]
Mechanism of Failure
  • Silica Surface: At neutral pH, residual silanols are slightly acidic.

  • Interaction: The basic Pyridine Nitrogen forms a hydrogen bond or ion-pair with the Silanol.

  • Result: Non-linear adsorption isotherm

    
     Tailing.
    
The "Modifier" Solution

You must out-compete the interaction or suppress the ionization.

Method A: High pH (The "Silanol Suppression" Route)

  • Column: Requires a Hybrid-Silica (e.g., Waters XBridge) or Polymer column stable at pH > 10.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).

  • Logic: At pH 10, the pyridine is deprotonated (neutral), preventing ion-exchange with silanols.

Method B: Ion-Pairing / Blocking (Standard Silica)

  • Mobile Phase: Water/Acetonitrile + 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) .

  • Logic:

    • TEA: Sacrificial base. It binds to silanols stronger than your pyridine does.

    • TFA: Protonates the pyridine fully (pH < 2), but also suppresses silanol ionization (

      
       becomes 
      
      
      
      ). Warning: TFA can alter selectivity.
Visualizing the Tailing Mechanism

HPLC_Tailing cluster_0 Standard Conditions (Tailing) cluster_1 Optimized Conditions (Sharp Peak) Silanol Silica Surface (Si-OH / Si-O-) Pyridine Pyridine Analyte (Basic Nitrogen) Pyridine->Silanol Strong H-Bonding (Drag/Tail) Silanol_Blocked Silica Surface (Blocked by TEA) Pyridine_Free Pyridine Analyte (Free Flowing) Modifier Modifier (TEA) Modifier->Silanol_Blocked Saturates Sites

Figure 2: Interaction of basic pyridines with stationary phase silanols and the corrective action of mobile phase modifiers.

References

  • Reduction of Pyridine Esters: Brown, H. C.; Subba Rao, B. C. Journal of the American Chemical Society, 1960, 82, 681. (Foundational work on Borohydride reductions and borane complexes).
  • Salting-Out Principles: Cohen, R. et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 2017 , 21(9), 1355–1366. Link

  • HPLC of Basic Compounds: Waters Corporation Technical Guide, "Chromatography of Basic Compounds on Silica-Based Columns." Link

  • Synthesis of 3-Pyridinemethanol: Organic Syntheses, Coll. Vol. 4, p.834 (1963); Vol. 33, p.83 (1953). (Standard reduction protocols). Link

Sources

Technical Support Center: Overcoming Bioassay Solubility Issues for 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with erratic IC50 curves, flat dose-responses, and visible precipitation when working with 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol .

This guide provides field-proven, mechanistically grounded solutions to overcome the unique physicochemical challenges posed by this compound in high-throughput screening (HTS), biochemical, and cell-based assays.

Physicochemical Profiling: The Root Cause of Insolubility

To troubleshoot solubility, we must first deconstruct the molecule's architecture:

  • The Lipophilic Tail (4-methylpent-3-enyl group): This highly hydrophobic hydrocarbon chain is the primary driver of aqueous insolubility. It forces surrounding water molecules into a highly ordered, thermodynamically unfavorable state, driving the compound to aggregate.

  • The Pyridine Ring: The nitrogen atom is weakly basic (estimated pKa ~5.2). At a standard physiological bioassay pH of 7.4, the pyridine ring is entirely deprotonated and neutral[1]. Without an ionic charge to facilitate ion-dipole interactions with water, the molecule's overall hydrophobicity dominates.

  • The Hydroxyl Group: While it provides some hydrogen-bonding capacity, it is insufficient to overcome the lipophilicity of the tail without formulation assistance.

Troubleshooting FAQs

Q: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into my assay buffer? A: This is a classic "solvent crash" caused by local supersaturation. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the DMSO (which is highly miscible with water) diffuses away from the compound faster than the compound can solvate in the aqueous phase. This leaves the lipophilic tail exposed to water, causing an immediate thermodynamic penalty that forces the compound to precipitate[2]. Solution: Perform serial dilutions in 100% DMSO first, rather than aqueous buffer, to reach an intermediate concentration before the final aqueous dilution.

Q: My IC50 curves are flat or highly variable. Is this a solubility issue? A: Yes. Variable data often stems from undissolved micro-precipitates. If the initial concentration is incorrect due to precipitation, all subsequent dilutions will be inaccurate, skewing the IC50. Furthermore, the lipophilic tail causes non-specific binding (NSB) to polystyrene assay plates, artificially lowering the effective free concentration of the drug.

Q: How can I keep the compound soluble without using high concentrations of DMSO, which is toxic to my cells? A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 4-methylpent-3-enyl tail, while its hydrophilic exterior maintains aqueous solubility[2]. This complexation is a dynamic equilibrium process; the compound will release from the cyclodextrin when it encounters a higher-affinity target (e.g., your receptor or enzyme).

Q: Does assay pH affect the solubility of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol? A: Absolutely. Because the pyridine nitrogen is ionizable, altering the pH shifts the chemical equilibrium. Lowering the pH (e.g., to pH 6.0, if your assay target tolerates it) protonates the nitrogen, exponentially increasing aqueous solubility[1]. However, you must verify that this pH shift does not alter your target protein's native conformation or activity.

Solubilization Workflows & Mechanisms

SolubilizationWorkflow Start Compound in 100% DMSO (10 mM Stock) CheckAssay Is assay tolerant to >1% DMSO? Start->CheckAssay HighDMSO Direct Dilution (Max 1-2% DMSO) CheckAssay->HighDMSO Yes LowDMSO Requires <1% DMSO CheckAssay->LowDMSO No Evaluate Evaluate Turbidity (Nephelometry / DLS) HighDMSO->Evaluate AddSurfactant Add 0.01-0.1% Tween-20 or Triton X-100 LowDMSO->AddSurfactant Biochemical Assay AddCD Formulate with 10-20% HP-β-Cyclodextrin LowDMSO->AddCD Cell-Based Assay AddSurfactant->Evaluate AddCD->Evaluate Success Proceed to Bioassay Evaluate->Success Clear Solution Fail Optimize pH (Lower pH towards 6.0) Evaluate->Fail Precipitation Detected Fail->Evaluate Re-test

Caption: Decision tree for optimizing the aqueous solubility of lipophilic pyridine derivatives.

MechanismCD FreeDrug Free Compound (Lipophilic Tail Exposed) Complex Inclusion Complex (Tail Shielded, Soluble) FreeDrug->Complex Aqueous Buffer Equilibrium CD HP-β-CD (Hydrophobic Cavity) CD->Complex Target Bioassay Target (Receptor/Enzyme) Complex->Target Drug Release (High Affinity Binding)

Caption: Mechanism of cyclodextrin inclusion and subsequent target-driven compound release.

Self-Validating Experimental Protocols

Protocol A: Optimized DMSO-to-Aqueous Dilution (For Biochemical Assays)

Causality: Direct dilution from high-concentration stocks causes solvent crash. Serial dilution in DMSO ensures the compound is introduced to the aqueous phase at a concentration closer to its thermodynamic solubility limit.

  • Prepare Intermediate Stocks: From your 10 mM DMSO master stock, perform a 10-point serial dilution (e.g., 1:3) in 100% anhydrous DMSO [2].

  • Buffer Preparation: Ensure your assay buffer is at room temperature or 37°C. Cold buffers drastically reduce thermodynamic solubility.

  • Vortex-Assisted Addition: While vigorously vortexing the assay buffer, add the intermediate DMSO stock dropwise. The final DMSO concentration must not exceed 1% (v/v).

  • Self-Validation Check (Critical): Before adding the target enzyme, read the assay plate on a nephelometer. A significant increase in light scattering compared to a vehicle control indicates micro-precipitation. If scattering is detected, discard the dilution and proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Causality: Cell-based assays rarely tolerate >0.5% DMSO. HP-β-CD acts as a molecular shield for the lipophilic tail without disrupting cellular membranes (unlike harsh surfactants)[2].

  • Prepare HP-β-CD Vehicle: Dissolve HP-β-CD in your assay buffer (e.g., PBS or DMEM) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Compound Addition: Add the compound (as a powder or from a highly concentrated DMSO stock) directly into the HP-β-CD buffer.

  • Equilibration: Sonicate the mixture in a water bath for 10 minutes at 37°C, followed by overnight shaking at room temperature to allow the host-guest equilibrium to establish.

  • Self-Validation Check: Centrifuge the solution at 14,000 x g for 10 minutes. Carefully extract the supernatant. Analyze the supernatant via HPLC-UV to quantify the exact concentration of the dissolved compound before applying it to your cells.

Quantitative Solubilization Data Summary

Use the following reference table to select the appropriate solubilization strategy based on your assay's tolerance limits.

Solubilization StrategyMechanism of ActionMax Tolerated Concentration (Est.)Best Use CasePrimary Limitations
Direct DMSO Dilution Co-solvent< 10 µMHigh-throughput screening (HTS)High risk of solvent crash; DMSO toxicity in cells >1%
HP-β-Cyclodextrin (10%) Host-Guest Inclusion> 100 µMCell-based assaysRequires overnight equilibration; potential cholesterol depletion
Tween-20 (0.05%) Micellar Solubilization50 - 100 µMBiochemical / Enzymatic assaysCan disrupt lipid membranes and denature sensitive proteins
pH Adjustment (pH 6.0) Pyridine Protonation> 200 µMpH-insensitive targetsMay alter target protein activity or assay coupling enzymes

References

  • BenchChem. Overcoming solubility issues of 3-Methyl-6-nitroquinoxalin-2(1H)-one in biological assays. 2

  • Di, L., & Kerns, E. H. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online.

  • Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.1

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H NMR for API Intermediate Structural Elucidation: A Case Study on 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex Active Pharmaceutical Ingredient (API) intermediates requires analytical techniques capable of resolving intricate spin systems. 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is a highly representative intermediate, featuring a heteroaromatic pyridine ring, a secondary alcohol chiral center, and an aliphatic prenyl (dimethylallyl) chain.

This guide objectively compares the performance of conventional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation of this compound. By analyzing the causality behind chemical shifts and spin-spin coupling resolution, we provide a self-validating framework for drug development professionals to select the optimal analytical platform.

Part 1: Molecular Architecture & Expected ¹H NMR Profile

The ¹H NMR spectrum of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is dictated by the localized electron density and magnetic anisotropy of its functional groups[1]. The pyridine nitrogen acts as a strong electron-withdrawing group, significantly deshielding the ortho protons (H2 and H6) and shifting them downfield[2]. Conversely, the aliphatic prenyl methyls are shielded and appear upfield[3].

To establish a baseline for our platform comparison, the expected quantitative chemical shifts and splitting patterns in CDCl₃ are summarized below.

Table 1: Expected ¹H NMR Quantitative Data (in CDCl₃)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationMechanistic Rationale
Pyridine H2 (ortho to N)~8.50d (J ≈ 2 Hz)1HStrongly deshielded by adjacent electronegative N atom and aromatic ring current.
Pyridine H6 (ortho to N)~8.40dd (J ≈ 5, 1.5 Hz)1HDeshielded by ortho N atom; exhibits meta and ortho coupling.
Pyridine H4 (para to N)~7.70dt (J ≈ 8, 2 Hz)1HDeshielded by aromaticity; standard para-position resonance.
Pyridine H5 (meta to N)~7.25dd (J ≈ 8, 5 Hz)1HLeast deshielded aromatic proton; furthest from the inductive effect of N.
C3-H (Alkene)~5.10t (J ≈ 7 Hz)1HVinylic proton, deshielded by the magnetic anisotropy of the C=C double bond.
C1-H (Chiral center)~4.75dd (J ≈ 6.5 Hz)1HShifted downfield by the adjacent electronegative hydroxyl oxygen and pyridine ring.
C1-OH (Hydroxyl)~2.50br s1HExchangeable proton; shift is highly concentration and hydrogen-bond dependent.
C2-H₂ (Methylene)~2.45m2HAllylic position; adjacent to the chiral center, creating potential diastereotopic complexity.
C5-H₃ (Prenyl Methyl)~1.70s3HAllylic methyl group (trans to the main aliphatic chain).
C4-CH₃ (Prenyl Methyl)~1.60s3HAllylic methyl group (cis to the main aliphatic chain).

Part 2: Platform Comparison - High-Field vs. Benchtop NMR

Benchtop NMR systems utilizing permanent magnets (e.g., 60–80 MHz) have emerged as rugged, low-footprint alternatives to superconducting high-field NMR for routine pharmaceutical analysis[4],[5]. However, when analyzing highly substituted pyridines, the choice of instrument is strictly governed by the Δν / J ratio (the difference in resonance frequency divided by the coupling constant).

The Causality of Resolution: The Δν / J Ratio

At 80 MHz, 1 ppm equals 80 Hz. The chemical shift difference between the pyridine H2 (8.50 ppm) and H6 (8.40 ppm) is only 0.10 ppm, or 8 Hz . Given a typical coupling constant (J) of ~5 Hz, the Δν / J ratio is < 2. This results in strong second-order effects (AB spin systems), causing severe signal roofing and complex, overlapping multiplets that obscure structural confirmation.

At 600 MHz, 1 ppm equals 600 Hz. The same 0.10 ppm difference equals 60 Hz , yielding a Δν / J ratio > 12. This guarantees a pure first-order spectrum where the doublets and doublet-of-doublets are cleanly resolved, which is critical for unambiguous structural elucidation[6].

Table 2: Performance Metrics Comparison
MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Aromatic Resolution Poor (Second-order overlap)Excellent (First-order multiplets)
Aliphatic Resolution Moderate (C2-H₂ / OH overlap likely)Excellent (Baseline separation)
Sensitivity (LOD) ~10-50 mM< 1 mM (with Cryoprobe)
Cryogen Requirements None (Permanent NdFeB magnet)Liquid Helium & Nitrogen
Best Use Case Reaction monitoring; Yield trackingFinal API structural verification

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that every step inherently proves its own accuracy.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15 mg of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Self-Validation: TMS is universally employed as an internal standard because its highly shielded protons establish a reliable 0 ppm baseline[3]. This creates a self-validating system where any solvent-induced uniform shift is immediately detectable and correctable, ensuring the absolute accuracy of the downfield pyridine signals.

Step 2: Magnetic Field Locking and Shimming
  • Action: Insert the NMR tube and establish a frequency lock on the deuterium (²H) resonance of the CDCl₃ solvent. Perform gradient shimming to optimize field homogeneity.

  • Causality & Self-Validation: The ²H lock compensates for superconducting magnet drift over time. Shimming is self-validated by monitoring the Free Induction Decay (FID); an optimized shim yields a prolonged, exponentially decaying FID without beat patterns, directly translating to narrow, well-resolved linewidths (crucial for resolving the 1.5 Hz J-coupling of the pyridine H6 proton).

Step 3: 90° Pulse Width Calibration
  • Action: Execute a nutation experiment to determine the exact 90° RF pulse length (P1) for the specific sample matrix.

  • Causality & Self-Validation: Applying a true 90° pulse maximizes transverse magnetization and ensures uniform excitation across the entire 10 ppm spectral width. This self-validates the quantitative integrity of the experiment, guaranteeing that the integration ratio between the 6H prenyl methyls and the 1H chiral center is strictly stoichiometric.

Step 4: Acquisition and Zero-Filled Processing
  • Action: Acquire data using a standard 1D ¹H sequence (zg30) with a 2-second relaxation delay (D1). Post-process by applying zero-filling (up to 64k data points) and an exponential window function (LB = 0.3 Hz) before Fourier Transform.

  • Causality & Self-Validation: The 2-second D1 ensures >95% longitudinal relaxation (T1) recovery for most protons, preserving quantitative accuracy. Zero-filling artificially increases digital resolution, ensuring that the closely spaced multiplets in the aromatic region are defined by sufficient data points rather than interpolation artifacts.

Part 4: Visualizing the Analytical Workflow

G Sample Sample Preparation (0.03% v/v TMS in CDCl3) Benchtop Benchtop NMR (80 MHz) Routine Process Monitoring Sample->Benchtop Aliquot 1 HighField High-Field NMR (600 MHz) Complex Structural Elucidation Sample->HighField Aliquot 2 DataProc Data Processing & FT (Phase/Baseline Correction) Benchtop->DataProc HighField->DataProc Resolution Signal Resolution Analysis (Δν / J Ratio Evaluation) DataProc->Resolution Verification Final Structural Verification (API Intermediate Confirmed) Resolution->Verification

Fig 1. Comparative NMR workflow for structural verification of complex API intermediates.

Conclusion

For the structural analysis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol, Benchtop NMR (80 MHz) is a highly efficient tool for tracking the macroscopic progress of the reaction (e.g., monitoring the disappearance of the alkene or hydroxyl signals during a subsequent synthetic step). However, due to the low Δν / J ratio inherent to the closely spaced pyridine protons, High-Field NMR (600 MHz) remains the mandatory gold standard for the final, unambiguous structural verification of the isolated intermediate.

References

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin Journal of Pharmaceutical and Biomedical Analysis URL:[5]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions PMC / National Institutes of Health URL:[6]

  • Chemical Shifts in ¹H NMR Spectroscopy Chemistry LibreTexts URL:[3]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides Warsaw University of Technology (PW.edu.pl) URL:[2]

  • Chemical Shifts and Magnetic Anisotropy Effects University College London (UCL) URL:[1]

Sources

FTIR Spectral Analysis & Purity Assessment Guide: 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol (CAS: 128262-38-4) is a critical pyridine-based intermediate, primarily utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and complex alkaloids. Its structure combines a 3-substituted pyridine ring with a homoallylic secondary alcohol tail.

For researchers in drug discovery, the primary challenge with this compound is not just identification, but reaction monitoring —specifically, ensuring the complete conversion of the carbonyl precursor (3-pyridinecarboxaldehyde) to the secondary alcohol without dehydrating the sensitive alkene moiety.

This guide compares the FTIR spectral performance of the target compound against its precursors and provides a validated protocol for purity assessment. Unlike NMR, which requires deuterated solvents and significant time, FTIR offers a rapid, neat-sample assessment critical for high-throughput synthesis optimization.

Comparative Spectral Analysis: Product vs. Precursor

The most effective way to validate the identity of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is by differential analysis against its starting material, 3-Pyridinecarboxaldehyde .

Key Spectral Differentiators (The "Fingerprint" Shift)

The transformation from an aldehyde to a homoallylic alcohol results in two massive spectral shifts:

  • Disappearance of the Carbonyl (C=O) stretch.

  • Appearance of the Hydroxyl (O-H) stretch.

Functional GroupModePrecursor: 3-Pyridinecarboxaldehyde (cm⁻¹)Target: 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol (cm⁻¹) Signal StrengthNotes
Hydroxyl (-OH) StretchAbsent3300 – 3450 Broad, MediumDiagnostic for product formation. Broadening indicates H-bonding.
Carbonyl (C=O) Stretch1700 – 1710 AbsentStrongComplete disappearance confirms 100% conversion.
Alkene (C=C) StretchAbsent1660 – 1675 WeakTrisubstituted alkene from the prenyl tail. Often obscured by pyridine modes.
Pyridine Ring C=N / C=C1580 – 16001575 – 1595 StrongCharacteristic aromatic skeletal vibrations.[1]
Aromatic C-H Stretch3030 – 30803030 – 3060 WeakRemains consistent; serves as an internal intensity standard.
Aliphatic C-H Stretch~2850 (Aldehyde C-H)2850 – 2980 MediumIncreased intensity in product due to methyl/methylene groups in the tail.
C-O (Alcohol) StretchAbsent1050 – 1100 StrongSecondary alcohol characteristic band.
Expert Insight: The "Pyridine Masking" Effect
  • The Challenge: The pyridine ring exhibits strong ring-breathing and skeletal vibrations in the 1400–1600 cm⁻¹ region. This often masks the weaker C=C stretch (1660 cm⁻¹) of the pentenyl side chain.

  • The Solution: Do not rely on the alkene C=C peak for quantification. Instead, use the C-O stretch (1050–1100 cm⁻¹) relative to the Pyridine Ring Breathing (~710 cm⁻¹) as a ratio for purity.

Performance Comparison: FTIR vs. Alternatives

When characterizing this specific intermediate, researchers often choose between FTIR, NMR, and HPLC. Below is an objective comparison of "Performance" defined by speed, resolution, and utility in a synthesis workflow.

FeatureFTIR (ATR) 1H NMR HPLC-UV
Speed < 1 min (Instant feedback)~15-30 min (Prep + Shim)~20-40 min (Run + Wash)
Sample State Neat Liquid (No solvent needed)Deuterated Solvent (CDCl₃)Diluted Mobile Phase
Sensitivity Moderate (>1% impurity detection)High (<0.1% impurity detection)Very High (Trace analysis)
Key Blind Spot Hard to distinguish stereoisomers (E/Z)Excellent for E/Z ratioRequires reference standard
Best Use Case Real-time reaction monitoring Final structure validationPurity certification

Verdict: FTIR is the superior in-process tool. For 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol, the loss of the aldehyde peak is so distinct that FTIR allows for "at-line" decisions to quench the reaction, saving hours compared to NMR workup.

Experimental Protocol: ATR-FTIR Acquisition

This protocol is designed for the viscous liquid state of the target compound.

Equipment Requirements
  • Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Single-bounce is sufficient.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for organic liquids).

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to remove CO₂ and H₂O vapor contributions.

  • Sample Application: Using a glass pipette, place 10–20 µL of the neat oil directly onto the center of the crystal. Ensure the liquid covers the "sweet spot" (active area).

  • Pressure Application: If the liquid is highly viscous, lower the pressure arm just enough to ensure uniform contact. Caution: Do not overtighten on liquid samples; it adds no value and risks contamination.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ .

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" if the broad OH peak causes a baseline tilt.

Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the logical decision tree for using FTIR data to control the synthesis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol from 3-pyridinecarboxaldehyde.

SynthesisMonitoring Start Start Reaction (Aldehyde + Prenyl Nucleophile) Sampling Aliquot Sample (t = 30 min) Start->Sampling FTIR_Scan Acquire FTIR Spectrum (ATR Mode) Sampling->FTIR_Scan Decision Check 1700 cm⁻¹ (C=O) and 3400 cm⁻¹ (OH) FTIR_Scan->Decision Incomplete Strong 1700 cm⁻¹ Peak (Unreacted Aldehyde) Decision->Incomplete C=O Present Complete Absent 1700 cm⁻¹ Strong 3400 cm⁻¹ Decision->Complete C=O Absent Action_Continue Continue Stirring (+30 min) Incomplete->Action_Continue Action_Quench Quench & Isolate (Target Product) Complete->Action_Quench Action_Continue->Sampling

Caption: Logical workflow for monitoring the conversion of 3-pyridinecarboxaldehyde to the target alcohol using FTIR spectral markers.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 550990, 4-Methyl-1-phenyl-3-penten-1-ol (Structural Analog). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for Pyridine and Alcohol assignments).

  • Royal Society of Chemistry. (2019). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol vs. Nicotine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol (hereafter referred to as MPPO ) versus standard nicotine metabolites (Cotinine, Nornicotine, and NNAL).

The analysis focuses on the structural implications of the homoprenyl alcohol side chain versus the pyrrolidine/lactam rings of nicotine derivatives, predicting bioactivity, metabolic fate, and toxicological profiles based on Structure-Activity Relationships (SAR).

Executive Summary & Compound Identity

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol (MPPO) is a pyridine-substituted alcohol characterized by a lipophilic homoprenyl side chain. Unlike Nicotine and its primary metabolites, MPPO lacks the nitrogenous cation (pyrrolidine/amine) essential for high-affinity nicotinic acetylcholine receptor (nAChR) binding.

This guide contrasts MPPO with:

  • Nicotine: The parent agonist (High affinity).

  • Cotinine: The stable, polar lactam metabolite (Low affinity).

  • NNAL: A carcinogenic nitrosamine metabolite (High toxicity).[1][2]

Structural Comparison Table
FeatureNicotine Cotinine MPPO (Target) NNAL
Core Structure Pyridine + PyrrolidinePyridine + LactamPyridine + AlkenolPyridine + Nitrosamine
Key Functional Group Tertiary Amine (Cationic)Amide (Polar)Secondary Alcohol + AlkeneNitrosamine + Alcohol
LogP (Lipophilicity) ~1.2~0.1~2.8 (Predicted)~1.0
Primary Bioactivity nAChR AgonistWeak/InactiveWeak Modulator / MetaboliteCarcinogen (DNA Adducts)
Metabolic Fate C-Oxidation (Cotinine)N-GlucuronidationOxidation (Ketone), EpoxidationGlucuronidation

Pharmacodynamics: Receptor Binding & Signaling

The bioactivity of pyridine alkaloids is dictated by the pharmacophore : a pyridine ring separated from a cationic center (usually a protonated amine) by a specific distance (~4-5 Å).

Nicotinic Acetylcholine Receptor (nAChR) Affinity
  • Nicotine: Binds with high affinity (

    
     nM) to 
    
    
    
    nAChRs due to the protonated pyrrolidine nitrogen mimicking acetylcholine.
  • MPPO: Lacks a basic nitrogen in the side chain. The hydroxyl group cannot be protonated at physiological pH.

    • Predicted

      
      : 
      
      
      
      (Low Affinity).
    • Mechanism: MPPO acts as a structural analogue of Metanicotine but without the amine. It may function as a weak negative allosteric modulator (NAM) or a membrane-disrupting agent due to its lipophilicity, rather than an orthosteric agonist.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes between Nicotine (Activation) and MPPO (Modulation/Metabolism).

BioactivityPathways Nicotine Nicotine (Cationic Agonist) nAChR nAChR (α4β2) Activation Nicotine->nAChR High Affinity Binding MPPO MPPO (Lipophilic Alcohol) MPPO->nAChR No/Low Binding (Lacks Cation) Membrane Membrane Interaction MPPO->Membrane Partitioning (High LogP) Metabolism Oxidation to Ketone/Epoxide MPPO->Metabolism Rapid Clearance CaFlux Ca2+ Influx Depolarization nAChR->CaFlux Channel Opening Dopamine Dopamine Release (Reward) CaFlux->Dopamine Signal Transduction

Figure 1: Comparative signaling pathways. Nicotine activates nAChRs leading to dopamine release, whereas MPPO, lacking the cationic center, primarily undergoes membrane partitioning and metabolic clearance.

Pharmacokinetics: Metabolism & Stability

MPPO is subject to different metabolic pressures compared to the lactam-stabilized Cotinine.

Metabolic Stability
  • Cotinine: Highly stable (

    
     hours). Excreted largely unchanged or as trans-3'-hydroxycotinine.
    
  • MPPO: Predicted to be metabolically labile .

    • Alcohol Dehydrogenase (ADH): Rapid oxidation of the secondary alcohol to the corresponding ketone (1-(pyridin-3-yl)-4-methylpent-3-en-1-one ).

    • CYP450 Epoxidation: The electron-rich double bond (pent-3-en) is a target for CYP2A6 or CYP2E1, forming an epoxide which may be reactive.

    • Glucuronidation: The -OH group is a direct substrate for UGT enzymes, leading to rapid renal excretion.

Metabolic Pathway Diagram

MetabolicFate MPPO MPPO (Parent Alcohol) Ketone Ketone Metabolite (1-(3-pyridyl)-...-one) MPPO->Ketone ADH / CYP Glucuronide O-Glucuronide (Excretion Product) MPPO->Glucuronide UGT Enzymes Epoxide Epoxide Intermediate (Potential Toxicity) MPPO->Epoxide CYP450 (Oxidation) Diol Diol (Hydrolysis) Epoxide->Diol Epoxide Hydrolase

Figure 2: Predicted metabolic fate of MPPO. Glucuronidation is the likely major pathway, contrasting with Cotinine's oxidative pathways.

Toxicology & Safety Profile

Cytotoxicity vs. Carcinogenicity
  • Nicotine: Moderate cytotoxicity; promotes angiogenesis; addictive.

  • NNAL: Potent carcinogen (Lung).[2] The nitrosamine group forms DNA adducts.

  • MPPO:

    • Acute Toxicity: Predicted Low . Lacks the neurotoxicity of nicotine (no receptor overstimulation).

    • Genotoxicity: The double bond (alkene) raises a concern for epoxide formation (similar to other terpenes), but it lacks the potent alkylating capability of the nitrosamine group in NNAL.

    • Cytotoxicity: Likely driven by membrane disruption at high concentrations due to lipophilicity, rather than specific receptor-mediated toxicity.

Comparative Toxicity Data (Predicted)
EndpointNicotine Cotinine NNAL MPPO
LD50 (Oral, Rat) ~50 mg/kg>3000 mg/kgN/A (Carcinogen)>1000 mg/kg (Est.)
Ames Test NegativeNegativePositive Likely Negative
Irritation High (Mucosal)LowLowModerate (Alcohol)
Target Organ CNS, HeartKidney (Excretion)Lung (Tumors)Liver (Metabolism)

Experimental Protocols

To validate the bioactivity of MPPO against Nicotine metabolites, the following experimental workflows are recommended.

Protocol A: Comparative nAChR Binding Assay

Objective: Determine if MPPO binds to


 receptors.
  • Preparation: Transfect HEK293 cells with human

    
     and 
    
    
    
    subunits.
  • Ligand: Use

    
    -Epibatidine as the radioligand (
    
    
    
    pM).
  • Competition: Incubate membranes with

    
    -Epibatidine (0.5 nM) and increasing concentrations of MPPO  (
    
    
    
    to
    
    
    M).
  • Control: Run parallel curves with Nicotine (Positive Control) and Cotinine (Negative Control).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and 
    
    
    
    .
    • Expectation: Nicotine

      
       nM; MPPO 
      
      
      
      nM.
Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Assess the half-life of MPPO vs. Cotinine.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Spike MPPO (1

    
    M) into HLM suspension at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.

  • Detection: LC-MS/MS (MRM mode).

    • MPPO Transition: Precursor

      
       -> Product (Pyridine fragment).
      
  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

References

  • Benowitz, N. L., et al. (2009). "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers."[3] Handb Exp Pharmacol, 192: 29–60. Link

  • Hukkanen, J., et al. (2005). "Metabolism and Disposition Kinetics of Nicotine." Pharmacological Reviews, 57(1): 79-115. Link

  • Hecht, S. S. (1998). "Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines." Chemical Research in Toxicology, 11(6): 559-603. Link

  • Dani, J. A., & Bertrand, D. (2007). "Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System." Annual Review of Pharmacology and Toxicology, 47: 699-729. Link

  • PubChem Compound Summary. (2024). "Pyridine and Nicotine Derivatives."[2][4][5] National Library of Medicine. Link

Sources

Safety Operating Guide

4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol

In pharmaceutical research and drug development, functionalized pyridine derivatives like 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol serve as critical synthetic building blocks. However, the unique structural combination of a basic pyridine ring and an allylic alcohol demands rigorous safety and disposal protocols. This guide provides actionable, step-by-step methodologies to ensure operational safety, environmental compliance, and scientific integrity in your laboratory.

Physicochemical Risk Profile & Mechanistic Causality

Understanding the chemical behavior of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is essential for safe handling. Do not treat this merely as a generic organic solvent; its specific functional groups dictate its hazard profile:

  • Pyridine Ring Toxicity & Basicity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base and a strong coordinating agent. This allows it to easily penetrate biological membranes and interact with central nervous system targets, leading to systemic toxicity upon exposure 1. Furthermore, its basic nature means it can react exothermically with strong acids.

  • Allylic Alcohol Reactivity: The pent-3-en-1-ol side chain contains an alkene conjugated with a secondary alcohol. This renders the molecule susceptible to auto-oxidation and dehydration, particularly in the presence of strong oxidizers or heat, potentially forming reactive peroxides or flammable vapors.

  • Environmental Persistence: Like many nitrogenous heterocycles, pyridine derivatives are highly mobile in soil and water, posing significant aquatic toxicity risks. They must never be disposed of via standard aqueous waste streams [[2]]().

Table 1: Quantitative Safety & Logistical Data Summary

ParameterSpecification / RecommendationMechanistic Rationale
Primary Hazard Class Toxic / Flammable LiquidCentral nervous system depressant; forms explosive mixtures with air [[3]]().
Glove Compatibility Nitrile or Neoprene (Double-gloving)Pyridine derivatives rapidly permeate standard latex gloves [[1]]().
Incineration Temp. 820°C – 1,600°CRequires extreme heat for complete thermal destruction of the stable aromatic ring 2.
Waste Segregation Non-Halogenated Organic BasePrevents exothermic acid-base reactions and halogenated cross-contamination.
Spill Absorbent Dry Sand or VermiculiteInert materials prevent secondary reactions during spill containment 3.

Standard Operating Procedure: Handling and Operational Safety

To mitigate exposure risks, implement the following self-validating workflow before initiating any experiment involving 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol:

  • Engineering Controls Verification: Conduct all transfers and reactions inside a certified, continuously monitored chemical fume hood. Self-Validation: Verify fume hood containment by confirming the digital airflow monitor reads >100 feet per minute (fpm) before opening the primary container.

  • PPE Donning: Equip chemical splash goggles, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves 1. Causality: The lipophilic nature of the pyridine ring facilitates rapid dermal absorption; robust barrier protection is non-negotiable.

  • Atmospheric Control: If handling large quantities or heating the compound, purge the reaction vessel with an inert gas (Argon or Nitrogen) to displace oxygen. Causality: This prevents the auto-oxidation of the allylic alcohol moiety and mitigates the risk of vapor ignition.

  • Reagent Isolation: Keep the chemical strictly isolated from strong oxidizers (e.g., permanganates, peroxides) and strong mineral acids to prevent violent exothermic reactions 4.

Spill Management Workflow

In the event of a localized spill, rapid and systematic containment is required to prevent vapor inhalation and environmental release.

  • Evacuation and Isolation: Immediately evacuate non-essential personnel from the immediate area. Extinguish all nearby ignition sources (open flames, hot plates) 3.

  • Ventilation: Maximize fume hood exhaust and ensure laboratory ventilation systems are operating at full capacity to disperse heavier-than-air toxic vapors.

  • Containment: Surround the spill with an inert absorbent material, specifically dry sand or vermiculite 3. Causality: Do not use combustible absorbents like sawdust or paper towels, as the chemical's reactivity could initiate a fire.

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a compatible, sealable high-density polyethylene (HDPE) or glass waste container 1.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate into the same hazardous waste container.

Waste Management and Disposal Protocol

Under EPA guidelines, pyridine and its derivatives are classified as hazardous waste 5. Proper disposal relies strictly on thermal destruction.

  • Segregation: Collect all 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol waste (including reaction mother liquors, contaminated solvents, and spill debris) in a designated "Non-Halogenated Organic Base" waste carboy.

  • Container Specifications: Use only airtight, sealable containers approved for hazardous materials. Do not overfill; leave at least 10% headspace to accommodate vapor expansion. Self-Validation: Validate container compatibility by ensuring no heat or pressure buildup occurs 15 minutes after the initial waste transfer.

  • Labeling: Affix a compliant hazardous waste tag. Clearly list "4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol" and check the boxes for "Toxic" and "Flammable" 1.

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and incompatible chemicals (acids/oxidizers).

  • Institutional Transfer for Incineration: Transfer the waste to your institution's Environmental Health & Safety (EHS) department. The mandated disposal method for this class of chemical is rotary kiln liquid injection incineration at temperatures between 820°C and 1,600°C [[2]](). Causality: High-temperature incineration, coupled with NOx scrubbers, ensures the complete cleavage of the stable pyridine ring without releasing toxic hydrogen cyanide or nitrogen oxide gases into the atmosphere [[3]]().

Operational Workflow Diagram

G A Waste Generation: 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol B Identify Waste Stream A->B C Spill Debris B->C D Liquid Reaction Waste B->D E Absorb with Sand/Vermiculite C->E F Verify Fume Hood Airflow (>100 fpm) D->F G Segregate: Non-Halogenated Organic Base E->G F->G H Label: 'Hazardous Waste - Toxic/Flammable' G->H I Rotary Kiln Incineration (820-1600°C) H->I

Workflow for the safe disposal and spill management of pyridine derivatives.

References

  • BenchChem. "Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide."
  • National Institutes of Health (NIH). "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine."
  • New Jersey Department of Health.
  • U.S. Environmental Protection Agency (EPA). "Pyridine - Substance Details - SRS."
  • Actylis Lab Solutions. "Pyridine MSDS."

Sources

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